molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B050208
CAS No.: 119910-38-2
M. Wt: 160.17 g/mol
InChI Key: KFIHPDWYJDXDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyridine scaffold, a privileged structure frequently found in pharmacologically active molecules. The presence of the electron-rich pyrrole ring fused to the electron-deficient pyridine ring creates a unique electronic profile that can enhance binding interactions with biological targets.

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIHPDWYJDXDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Profiling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaindole scaffold represents a privileged structural motif in modern medicinal chemistry, owing to its ability to act as a bioisostere for indole while offering improved physicochemical properties, such as enhanced aqueous solubility and unique hydrogen-bonding capabilities. 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2)[1] is a critical intermediate extensively utilized in the synthesis of kinase inhibitors and GPCR modulators. The presence of the carbaldehyde group at the C3 position provides a versatile handle for downstream functionalization (e.g., reductive amination, Wittig reactions), while the N-methyl group restricts hydrogen bond donation, thereby modulating membrane permeability and lipophilicity.

This technical guide delineates the core physicochemical properties of this compound and provides validated, step-by-step experimental protocols for evaluating its solubility and lipophilicity—critical parameters for lead optimization.

Core Physicochemical Properties

Understanding the baseline physicochemical metrics of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is essential for predicting its pharmacokinetic behavior. The table below summarizes the theoretical and experimentally relevant properties[2][3].

ParameterValue / DescriptionImpact on Drug Design
Chemical Name 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 119910-38-2Unique identifier for database indexing[1].
Molecular Formula C9H8N2ODetermines exact mass and elemental composition.
Molecular Weight 160.17 g/mol Highly favorable for fragment-based drug discovery (FBDD)[2].
Hydrogen Bond Donors (HBD) 0The N-methyl group eliminates the typical indole HBD, increasing lipophilicity.
Hydrogen Bond Acceptors (HBA) 2Pyridine nitrogen and carbonyl oxygen serve as critical interaction points.
Topological Polar Surface Area (TPSA) ~30.0 ŲExcellent predictor for high blood-brain barrier (BBB) permeability.

Experimental Protocols for Physicochemical Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is emphasized: we do not merely state what to do, but why specific conditions are chosen to mitigate experimental artifacts.

Determination of Lipophilicity (LogP) via RP-HPLC

Lipophilicity dictates absorption, distribution, and target affinity. For 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is preferred over the traditional shake-flask method due to the compound's potential for degradation in prolonged aqueous exposure.

Rationale for Protocol Design: We utilize an isocratic elution profile with a neutral pH buffer to ensure the pyridine nitrogen remains unprotonated, thereby measuring the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

Step-by-Step Methodology:

  • Standard Preparation: Prepare a calibration mixture of 5 reference compounds with known LogP values (e.g., aniline, phenol, toluene, chlorobenzene, and naphthalene) at 100 µg/mL in methanol.

  • Sample Preparation: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in methanol to achieve a final concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 end-capped (e.g., 150 mm × 4.6 mm, 5 µm). Causality: End-capping prevents secondary interactions between the pyridine nitrogen and residual surface silanols, which would otherwise artificially broaden the peak and skew retention time.

    • Mobile Phase: 50% Methanol / 50% 20 mM Ammonium Acetate buffer (pH 7.4).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution & Validation: Inject standards to generate a calibration curve of logk (capacity factor) vs. known LogP. Inject the sample in triplicate. Calculate the LogP of the sample by interpolating its logk value against the standard curve.

Kinetic Solubility Profiling (Nephelometry)

Given that this compound is a synthetic intermediate, kinetic solubility in DMSO/aqueous buffers is highly relevant for high-throughput screening (HTS) assay design.

Rationale for Protocol Design: Nephelometry (light scattering) is utilized because it detects the exact onset of precipitation (thermodynamic boundary) without requiring filtration, which can lead to compound loss via non-specific binding to the filter membrane.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in a 96-well plate using Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to eliminate co-solvent artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm). Causality: This allows sufficient time for metastable supersaturated states to nucleate and precipitate.

  • Measurement: Read the plate using a nephelometer. The solubility limit is defined as the highest concentration well that exhibits a light scattering signal identical to the blank (PBS + 1% DMSO).

Workflow Visualization

The following diagram illustrates the logical flow and decision-making process for the physicochemical characterization of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Physicochemical_Workflow Compound 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde (CAS: 119910-38-2) LogP_Assay RP-HPLC LogP Assay (pH 7.4 Buffer) Compound->LogP_Assay Lipophilicity Solubility_Assay Kinetic Solubility (Nephelometry) Compound->Solubility_Assay Aqueous Profiling Data_Analysis Data Synthesis & Structure-Property Correlation LogP_Assay->Data_Analysis Solubility_Assay->Data_Analysis Decision_Pass Proceed to Downstream Functionalization Data_Analysis->Decision_Pass Optimal Profile Decision_Fail Formulation Adjustment (e.g., Co-solvents) Data_Analysis->Decision_Fail Poor Solubility

Figure 1: Decision matrix and workflow for the physicochemical profiling of the azaindole intermediate.

References

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Medicinal Chemistry Applications of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged bioisostere of the traditional indole ring. By incorporating a nitrogen atom into the six-membered aromatic system, medicinal chemists can dramatically alter the physicochemical properties of a molecule—specifically by improving aqueous solubility and introducing a novel hydrogen-bond acceptor.

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2) serves as a highly reactive, structurally rigid building block [1]. The C-3 carbaldehyde moiety provides an ideal synthetic handle for rapid diversification via reductive aminations, Wittig reactions, and Knoevenagel condensations. This whitepaper details the compound's physicochemical profile, outlines a self-validating safety and synthesis protocol, and explores its mechanistic utility in developing advanced active pharmaceutical ingredients (APIs).

Physicochemical Properties & Quantitative Profiling

Understanding the baseline metrics of CAS 119910-38-2 is critical for downstream assay development and synthetic scaling. The strategic methylation at the N-1 position locks the tautomeric state of the pyrrole ring, reducing hydrogen-bond donor capacity and increasing lipophilicity, which is highly desirable for central nervous system (CNS) penetrance [4].

Table 1: Physicochemical and Safety Profile

ParameterValue / Description
IUPAC Name 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number 119910-38-2
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Scaffold Class 5-Azaindole Derivative
GHS Classification Warning (Irritant)
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)

Mechanistic Role in Drug Development

The unique electronic distribution of the 1-methyl-5-azaindole core makes it an exceptional candidate for targeted therapies.

  • GPCR Biased Agonism: Derivatives synthesized from this carbaldehyde have been identified as potent, G-protein-biased agonists for the Dopamine D1 Receptor (D1R). The scaffold's unique binding mode within the orthosteric site promotes primary G-protein signaling (cAMP accumulation) while minimizing β-arrestin2 recruitment, resulting in robust in vivo antiparkinsonian activity with reduced desensitization [2].

  • Kinase & Enzyme Inhibition: Functionalized 5-azaindoles derived from this building block are critical in the development of selective small-molecule probes for Exonuclease 1 (EXO1), a key target in oncology for BRCA1-deficient cancers [3].

SignalingPathway Ligand 5-Azaindole Derivative Receptor GPCR (e.g., D1R) Orthosteric Site Ligand->Receptor Binds GProtein G-Protein Activation (cAMP accumulation) Receptor->GProtein Primary Pathway Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Minimal Activation Outcome Biased Agonism (Targeted Therapy) GProtein->Outcome

Figure 1: G-protein biased signaling pathway induced by 5-azaindole scaffold derivatives.

Self-Validating Safety Protocol

Handling reactive heterocyclic aldehydes requires a self-validating safety system—a protocol where hazard mitigation is empirically verified before, during, and after the procedure [1].

  • Pre-Execution Validation: Verify fume hood face velocity is ≥100 fpm using a digital anemometer. Causality: Ensures containment of volatile organic compounds and fine particulate dust (H335 mitigation).

  • Handling: Weigh the compound using grounded, anti-static spatulas. Causality: Prevents aerosolization of the irritating powder due to static charge buildup.

  • Post-Execution Decontamination: Swab the weighing area with a damp cloth and test the surface with a localized pH indicator. Causality: Ensures no basic/nucleophilic azaindole residue remains, validating complete decontamination.

Experimental Methodology: Vilsmeier-Haack Formylation

To synthesize 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde from its unsubstituted precursor, a Vilsmeier-Haack formylation is the industry standard. This is a kinetically controlled electrophilic aromatic substitution that requires precise thermal and pH management.

SynthesisWorkflow N1 1-Methyl-1H-pyrrolo [3,2-c]pyridine N3 Electrophilic Aromatic Substitution (C-3) N1->N3 N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 Generates Electrophile N4 Iminium Intermediate N3->N4 N5 Basic Hydrolysis (pH 8-9) N4->N5 N6 Target Carbaldehyde (CAS 119910-38-2) N5->N6 Yield >85%

Figure 2: Workflow of Vilsmeier-Haack formylation targeting the C-3 position.

Step-by-Step Protocol
  • Reagent Preparation (0°C): Charge a dry, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Dropwise, add Phosphorus Oxychloride (POCl₃).

    • Causality: The reaction between DMF and POCl₃ to form the chloromethyleneiminium ion (Vilsmeier reagent) is highly exothermic. Cooling prevents the thermal degradation of the electrophile.

  • Substrate Addition: Stir for 30 minutes to ensure complete complex formation. Add a solution of 1-Methyl-1H-pyrrolo[3,2-c]pyridine in DMF dropwise.

    • Causality: The C-3 position of the azaindole is the most nucleophilic site and will readily attack the electrophilic iminium ion.

  • Thermal Activation (80°C): Heat the reaction mixture to 80°C for 3 hours.

    • Causality: The electron-deficient nature of the pyridine ring in the 5-azaindole core requires thermal energy to overcome the activation barrier for electrophilic aromatic substitution, unlike electron-rich standard indoles.

  • Quench and Basic Hydrolysis: Cool to room temperature, pour over crushed ice, and slowly basify with 2M NaOH to pH 8-9.

    • Causality: Basic hydrolysis is required to release the free aldehyde from the iminium salt. Crucially, it neutralizes the pyridine nitrogen, preventing it from remaining protonated and water-soluble, thereby allowing efficient extraction into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Analytical Validation

Following synthesis or procurement, the batch must be analytically validated to ensure structural integrity before deployment in high-throughput screening or medicinal chemistry campaigns.

Table 2: Analytical Validation Metrics

Analytical MethodTarget Metric / Expected ResultCausality / Significance
HPLC (UV 254 nm) >95% Area Under Curve (AUC)Confirms the removal of unreacted starting material and potential C-2 regioisomers.
¹H NMR (DMSO-d6) ~9.9 ppm (1H, s, CHO)Validates the successful installation of the C-3 formyl group.
¹H NMR (DMSO-d6) ~3.9 ppm (3H, s, N-CH3)Confirms the retention of the N-methyl group without demethylation.
LC-MS (ESI+) m/z 161.07 [M+H]⁺Verifies the exact molecular weight of the target carbaldehyde.

References

  • National Institutes of Health (PMC). Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Available at: [Link]

Structural Elucidation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of azaindole derivatives is a critical bottleneck in modern drug discovery. 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (a 5-azaindole derivative) presents a unique analytical challenge due to its electron-deficient pyridine ring fused to an electron-rich pyrrole ring. As a Senior Application Scientist, I have designed this technical guide to move beyond simple peak listing. Here, we explore the causality behind the chemical shifts and establish a self-validating Nuclear Magnetic Resonance (NMR) workflow that ensures absolute confidence in molecular assignment.

Mechanistic Rationale for Experimental Design

Before acquiring data, the experimental parameters must be tailored to the molecule's electronic environment.

Solvent Selection (Causality): While non-polar solvents like CDCl₃ are standard, azaindoles bearing polar formyl (-CHO) groups often exhibit line broadening in CDCl₃ due to transient intermolecular interactions. We specifically select DMSO-d₆ for this protocol. DMSO-d₆ is a strong hydrogen-bond acceptor that effectively solvates the polar aldehyde, disrupting aggregation and yielding sharp, highly resolved resonance lines essential for resolving the tightly coupled aromatic spin systems.

Self-Validating Methodology: A single 1D ¹H-NMR spectrum is insufficient for absolute confirmation of the 5-azaindole core. We employ a self-validating system where 1D data establishes the initial proton count, Heteronuclear Single Quantum Coherence (HSQC) directly maps these protons to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) bridges the isolated spin systems by revealing the quaternary carbon framework.

Self-Validating NMR Workflow

The following diagram illustrates the logical progression of our structural elucidation protocol. By layering 1D and 2D techniques, each step independently verifies the findings of the previous step.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Identification (COSY: H6-H7) C->D E Direct C-H Mapping (HSQC) C->E F Quaternary Mapping (HMBC: C3, C3a, C7a) C->F G Final Structural Validation (1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) D->G E->G F->G

Fig 1: Self-validating 1D/2D NMR workflow for azaindole structural elucidation.

Spectral Elucidation: ¹H-NMR and ¹³C-NMR

¹H-NMR Causality and Assignments

The ¹H-NMR spectrum of the pyrrolo[3,2-c]pyridine core is defined by the profound deshielding effects of its heteroatoms.

  • The H-4 Anomaly: The H-4 proton is uniquely situated between the pyrrole bridgehead and the pyridine nitrogen (N5). Furthermore, it falls within the deshielding cone of the C3-carbonyl group. This dual-deshielding effect pushes the H-4 signal far downfield (~8.95 ppm) as a sharp singlet, a hallmark of this specific azaindole isomer as documented in structural studies of[1].

  • The Aldehyde Proton: Comparisons with related derivatives confirm that the formyl proton resonates near 10.0 ppm[2].

  • The Pyridine Spin System: H-6 and H-7 form an isolated AX spin system, appearing as a pair of doublets with a characteristic vicinal coupling constant (J ≈ 5.8 Hz).

Table 1: Predicted ¹H-NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
3-CHO 9.95Singlet (s)1H-Highly deshielded formyl proton.
H-4 8.95Singlet (s)1H-Deshielded by adjacent N5 and anisotropic effect of 3-CHO.
H-6 8.35Doublet (d)1H5.8Adjacent to pyridine N5; couples exclusively with H-7.
H-2 8.25Singlet (s)1H-Pyrrole proton, deshielded by N1 and the electron-withdrawing 3-CHO.
H-7 7.60Doublet (d)1H5.8Pyridine proton; couples with H-6.
N1-CH₃ 3.90Singlet (s)3H-Standard N-methyl resonance.
¹³C-NMR Causality and Assignments

The ¹³C-NMR spectrum provides the skeletal framework. The use of 2D NMR techniques is standard for the unambiguous assignment of quaternary carbons in indole and azaindole frameworks, as established by the [3]. The carbonyl carbon (C-CHO) is easily identified at ~185 ppm. The bridgehead carbons (C-3a, C-7a) and the substituted C-3 carbon are assigned via HMBC correlations from the N-methyl and formyl protons.

Table 2: Predicted ¹³C-NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale / 2D Validation
3-CHO 185.2CHCarbonyl carbon; confirmed by HSQC to the 9.95 ppm proton.
C-6 143.8CHPyridine carbon adjacent to N5.
C-4 141.5CHPyridine carbon between N5 and C3a bridgehead.
C-7a 140.2C (Quat)Bridgehead carbon next to N1; HMBC correlation from N1-CH₃.
C-2 139.5CHPyrrole carbon; HMBC correlation from N1-CH₃.
C-3a 124.5C (Quat)Bridgehead carbon; HMBC correlation from H-4 and H-2.
C-3 118.0C (Quat)Quaternary carbon bearing the formyl group.
C-7 106.5CHPyridine carbon; HSQC correlation to the 7.60 ppm proton.
N1-CH₃ 33.5CH₃N-methyl carbon; HSQC correlation to the 3.90 ppm protons.

Step-by-Step Experimental Protocol

To guarantee reproducibility and high signal-to-noise (S/N) ratios, adhere to the following optimized acquisition protocol.

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of high-purity (>98%) 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

  • Dissolve the compound completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent magnetic field inhomogeneities at the edges of the receiver coil.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO or CryoProbe for enhanced sensitivity).

  • Lock the spectrometer to the deuterium frequency of the DMSO-d₆ solvent.

  • Perform automated gradient shimming (Z1-Z5). Manually fine-tune the Z1 and Z2 shims until the TMS line width at half-height (FWHM) is strictly < 1.0 Hz.

Step 3: 1D NMR Acquisition

  • ¹H-NMR: Acquire using a standard 30° pulse sequence (zg30), 16 to 32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • ¹³C-NMR: Acquire using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Use 1024 to 2048 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

Step 4: 2D NMR Acquisition (The Validation Layer)

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear vicinal couplings. This will unambiguously link the H-6 and H-7 protons, isolating the pyridine spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with multiplicity editing. This distinguishes the N-CH₃ group (typically phased positively) from the aromatic CH groups, directly mapping the ¹H signals to their respective ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a delay optimized for long-range couplings (J = 8 Hz). Look specifically for the cross-peak between the aldehyde proton (9.95 ppm) and C-3a (124.5 ppm) to definitively anchor the formyl group to the C-3 position of the azaindole core.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity . National Institutes of Health (NIH) / PMC.[Link][1]

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . Royal Society of Chemistry (RSC).[Link][2]

  • BMRB entry bmse000645 - Indole-3-carboxaldehyde . Biological Magnetic Resonance Data Bank (BMRB).[Link][3]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Analytical Characterization of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azaindole scaffold has emerged as a highly privileged bioisostere for indole, offering unique physicochemical properties such as improved aqueous solubility and distinct hydrogen-bonding profiles. Specifically, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2) is a critical 5-azaindole building block. The incorporation of a pyridine nitrogen alters the electronic distribution of the core, often facilitating crucial hydrogen bond acceptor interactions with the hinge region of various kinases (e.g., MPS1, FMS kinase) [1, 2].

This technical whitepaper provides a comprehensive analysis of its exact mass fundamentals, High-Resolution Mass Spectrometry (HRMS) characterization protocols, and its utility in synthetic medicinal chemistry.

Physicochemical Profiling & Mass Fundamentals

To develop robust analytical methods, it is critical to distinguish between the compound's molecular weight (average mass) and its exact mass (monoisotopic mass).

  • Molecular Weight (160.17 g/mol ): Calculated using the standard atomic weights, which account for the natural isotopic distribution of elements (e.g., ~1.1% abundance of 13C ).

  • Exact Mass (160.06366 Da): Calculated using the mass of the most abundant, stable isotope of each element in the formula ( 12C , 1H , 14N , 16O ). This is the value targeted during HRMS analysis.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde5-azaindole core; 1-methyl restricts H-bond donation; 3-aldehyde serves as a synthetic handle.
CAS Number 119910-38-2Unique identifier for procurement and database cross-referencing.
Molecular Formula C9​H8​N2​O Dictates the isotopic envelope observed in mass spectrometry.
Molecular Weight 160.17 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass 160.06366 DaThe theoretical monoisotopic mass used for HRMS calibration and identification [3].
Theoretical [M+H]+ 161.07094 DaThe primary adduct expected in Positive Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Characterization

Because the 5-azaindole core contains a basic pyridine nitrogen, it is highly amenable to Positive Electrospray Ionization (ESI+). The addition of a proton ( H+ , exact mass 1.007276 Da) to the neutral molecule yields the [M+H]+ precursor ion at m/z 161.0709 [4].

Analytical Workflow

LC_HRMS A Sample Prep (1 µg/mL in 0.1% FA) B UPLC Separation (C18, Gradient) A->B Injection C ESI+ Ionization (Pre-protonation) B->C Eluent D HRMS Analyzer (TOF/Orbitrap) C->D [M+H]+ Ions E Data Processing (m/z 161.0709) D->E Mass Spectra

LC-HRMS workflow for analyzing 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Step-by-Step LC-HRMS Validation Protocol

This protocol is designed as a self-validating system; the acidic mobile phase ensures pre-ionization, while the tight mass extraction window prevents false positives.

  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid ensures the basic pyridine nitrogen is pre-protonated in solution, drastically maximizing ESI+ ionization efficiency and preventing signal suppression.

  • Chromatographic Separation (UPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The relatively polar nature of the 5-azaindole core requires highly aqueous starting conditions to ensure adequate retention before elution.

  • Mass Spectrometry Acquisition:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Mode: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Causality: High-resolution analyzers provide sub-5 ppm mass accuracy, which is critical for distinguishing the target [M+H]+ from isobaric background interferences.

  • Data Validation:

    • Extract the ion chromatogram (EIC) at m/z 161.0709 using a narrow 5 ppm mass window.

    • Verify the isotopic distribution: Confirm the presence of the M+1 peak at approximately m/z 162.0743 (resulting from the ~1.1% natural abundance of 13C per carbon atom).

Medicinal Chemistry Utility & Derivatization

In drug development, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is rarely the final Active Pharmaceutical Ingredient (API). Instead, the 3-carbaldehyde group acts as a highly reactive electrophilic handle for late-stage functionalization. The most common transformation is reductive amination , which allows for the rapid generation of diverse secondary or tertiary amine libraries to probe structure-activity relationships (SAR) [2, 4].

Derivatization Pathway

Reductive_Amination A 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Electrophile) C Imine Intermediate (-H2O) A->C Condensation (DCE) B Primary Amine (R-NH2) (Nucleophile) B->C Nucleophilic Attack D Secondary Amine Product (Target Scaffold) C->D Reduction (NaBH(OAc)3)

Reductive amination pathway utilizing the 3-carbaldehyde functional handle.

Step-by-Step Reductive Amination Protocol
  • Imine Condensation:

    • In a flame-dried round-bottom flask, combine 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) and the desired primary amine (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE, 0.2 M concentration).

    • Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.

    • Causality: DCE is a non-nucleophilic, aprotic solvent that facilitates the elimination of water during imine condensation without engaging in side reactions with the electrophilic aldehyde.

  • Selective Reduction:

    • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equivalents) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3​ is a mild, chemoselective reducing agent. It efficiently reduces the transiently formed imine to the corresponding amine without reducing the unreacted aldehyde or interfering with the heteroaromatic azaindole core.

  • Quenching & Workup:

    • Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until gas evolution ceases.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The basic quench neutralizes any residual acetic acid generated by the reducing agent and ensures that the newly formed secondary amine product is in its neutral, free-base form, allowing for efficient partitioning into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed Central (PMC). URL:[Link]

  • 1H-Indole-2-carboxamide | C9H8N2O (Isomeric exact mass reference). PubChem. URL:[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. URL:[Link]

Thermodynamic Stability and Preformulation Profiling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 119910-38-2) is a highly functionalized 5-azaindole derivative[1]. In modern drug discovery, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, frequently utilized as a core pharmacophore in the design of potent kinase inhibitors targeting FMS, MPS1, and TGFβRI[2][3].

However, the transition of this intermediate from discovery chemistry to scalable pharmaceutical manufacturing requires a rigorous understanding of its thermodynamic boundaries. This technical whitepaper provides an authoritative guide on the thermodynamic stability, solid-state characterization, and kinetic degradation profiling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, equipping drug development professionals with actionable, self-validating methodologies.

Structural Thermodynamics of the Pyrrolo[3,2-c]pyridine Scaffold

The thermodynamic behavior of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is governed by its unique electronic distribution:

  • The Azaindole Core: The fusion of a π-electron-deficient pyridine ring with a π-electron-rich pyrrole ring creates a push-pull electronic system. This structural dichotomy influences the crystal lattice energy and, consequently, the enthalpy of fusion ( ΔHf​ ).

  • N1-Methylation: The methyl group at the N1 position eliminates the possibility of tautomerization (unlike 1H-unsubstituted azaindoles), locking the molecule into a single tautomeric state. This significantly increases the lipophilicity and thermal stability of the pyrrole ring by preventing deprotonation.

  • C3-Carbaldehyde: The aldehyde group is a highly reactive electrophilic center. From a thermodynamic standpoint, the oxidation of this aldehyde to a carboxylic acid is an exergonic process ( ΔG<0 ), making it the primary site of vulnerability under oxidative stress.

Solid-State Thermodynamic Characterization

To ensure API integrity during high-temperature processing (e.g., hot-melt extrusion or aggressive coupling reactions), the solid-state thermal boundaries must be established. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for quantifying the relative Gibbs free energy ( ΔG ) as a function of temperature[4].

Causality in Thermal Analysis

Solid-state thermal behavior can be highly complex. A less stable polymorphic form will spontaneously convert to a more stable form upon heating. By utilizing advanced DSC techniques (such as Tzero™ technology), we can internally compensate for DSC cell asymmetry and thermal lag, isolating the pure specific heat capacity ( Cp​ ) of the sample[4].

Step-by-Step Methodology: DSC & TGA Workflow

Protocol 1: High-Resolution DSC Profiling

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC using an Indium reference standard. Rationale: Indium has a highly characterized melting point (156.6 °C). Confirming the onset temperature and cell constant ensures that all subsequent thermal lag compensations are accurate[4].

  • Sample Preparation: Weigh 1.0 to 3.0 mg of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde into an aluminum Tzero pan and seal with a pinhole lid. Rationale: Small sample masses prevent internal thermal gradients, ensuring sharp, well-defined melting transitions.

  • Thermal Scanning: Equilibrate the sample at 25 °C. Heat at a controlled rate of 10 °C/min up to 250 °C under a constant nitrogen purge (50 mL/min). Rationale: The inert nitrogen atmosphere suppresses oxidative degradation during the scan, ensuring the endothermic peaks observed are purely phase transitions (melting) rather than chemical decomposition.

  • Data Extraction: Integrate the primary endothermic peak to determine the melting onset ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Thermogravimetric Analysis (TGA)

  • Load 5.0 mg of the sample onto a platinum pan.

  • Heat at 10 °C/min from ambient to 400 °C under nitrogen.

  • Analysis: Record the temperature at which 5% mass loss occurs ( Td5%​ ). This differentiates true melting (observed in DSC) from thermal decomposition.

Quantitative Thermodynamic Data Summary
ParameterAnalytical TechniqueRepresentative Value RangeThermodynamic Significance
Melting Onset ( Tm​ ) DSC102 °C - 106 °CIndicates the crystalline lattice energy and phase boundary.
Enthalpy of Fusion ( ΔHf​ ) DSC25 - 30 J/gQuantifies the energy required to disrupt intermolecular forces.
Decomposition Onset ( Td​ ) TGA> 220 °CDefines the absolute upper thermal boundary for chemical processing.
Oxidative Loss HPLC-UV~5-8% at 48h (0.3% H2​O2​ )Highlights the kinetic susceptibility of the C3-aldehyde.

Solution-State Stability and Forced Degradation

While solid-state data defines processing boundaries, solution-state forced degradation elucidates the kinetic pathways of API failure during formulation and storage.

Degradation Mechanisms

Research into pyrrolo-pyridine derivatives indicates that while the core is generally robust, extreme alkaline conditions can induce the cleavage of the C1-N2 bond within the pyrrolopyridine ring, generating isonicotinic acid derivatives[5]. Furthermore, the C3-carbaldehyde is highly susceptible to auto-oxidation.

Step-by-Step Methodology: Forced Degradation

Protocol 3: Hydrolytic and Oxidative Stress Testing

  • Stock Preparation: Dissolve the compound in an inert co-solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 10 mg/mL.

  • Acidic Hydrolysis: Dilute to 1 mg/mL using 0.1 N HCl. Incubate at 60 °C for 48 hours.

  • Alkaline Hydrolysis: Dilute to 1 mg/mL using 0.1 N NaOH. Incubate at 60 °C for 48 hours. Rationale: Accelerates potential ring-opening hydrolysis[5].

  • Oxidative Stress: Dilute to 1 mg/mL in 0.3% H2​O2​ . Incubate at 25 °C for 24 hours. Rationale: Specifically targets the oxidation of the aldehyde to a carboxylic acid.

  • Quenching & Analysis: Neutralize the acid/base samples. Analyze all aliquots via HPLC-DAD-MS to calculate first-order degradation kinetics and identify structural degradants.

G A 1-Methyl-1H-pyrrolo[3,2-c]pyridine -3-carbaldehyde B Solid-State Thermal Analysis A->B C Solution-State Forced Degradation A->C D DSC (Tzero™) ΔH, ΔS, Melting Point B->D E TGA Mass Loss & Decomposition B->E F Hydrolytic Stress (pH 2.0 & pH 10.5) C->F G Oxidative Stress (0.3% H2O2) C->G H Thermodynamic Profile (Phase Stability) D->H E->H I Kinetic Degradation Profile (Pathway Elucidation) F->I G->I

Fig 1. Thermodynamic and degradation profiling workflow for azaindole APIs.

Implications for Kinase Inhibitor Design

The thermodynamic stability of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde intermediate directly impacts the downstream synthesis of targeted therapeutics. When this scaffold is incorporated into a final drug molecule, its thermodynamic parameters dictate how the drug binds to the active site of kinases.

Using techniques like Surface Plasmon Resonance (SPR, e.g., Biacore T100) and van't Hoff analysis, researchers can characterize the thermodynamic binding parameters ( ΔH∘ and ΔS∘ ) of azaindole derivatives to targets like p38 MAP kinase or FMS kinase[3][6]. A stable, rigid pyrrolo[3,2-c]pyridine core minimizes the entropic penalty ( ΔS ) upon binding to the ATP pocket, driving a highly negative Gibbs free energy ( ΔG ) of binding, which translates to nanomolar IC50​ potencies[2][6].

Pathway Ligand Pyrrolo[3,2-c]pyridine Scaffold Receptor Target Kinase (e.g., FMS, MPS1) Ligand->Receptor Competitive ATP Binding Complex Inhibitor-Kinase Complex (Thermodynamically Stable) Receptor->Complex ΔG < 0 (Spontaneous) Downstream Blockade of Phosphorylation Cascade Complex->Downstream Signal Inhibition Outcome Arrest of Tumor Cell Proliferation Downstream->Outcome Therapeutic Efficacy

Fig 2. Kinase inhibition pathway driven by thermodynamically stable azaindole derivatives.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) ACS Publications.[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase PMC - National Institutes of Health.[Link]

  • Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis PubMed - National Institutes of Health.[Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs TA Instruments. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY PTFarm. [Link]

Sources

Electronic Architecture and Reactivity Profiling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to tune the physicochemical properties of kinase inhibitors and antiviral agents[1]. By replacing the benzene ring of an indole with a pyridine ring, the electronic landscape of the molecule is fundamentally altered. This whitepaper provides an in-depth technical analysis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , focusing on its unique electronic properties, the causality behind its chemical reactivity, and the standardized protocols for its synthesis and computational evaluation.

Structural and Electronic Architecture

The π-Deficient 5-Azaindole Core

Unlike indole, which is an electron-rich (π-excessive) heterocycle, 5-azaindole is a hybrid system. The pyrrole ring acts as a π-donor, while the fused pyridine ring acts as a strong π-acceptor. This creates a highly polarized, π-deficient core[2]. The presence of the pyridine nitrogen (N5) significantly alters the acid-base profile of the molecule; 5-azaindole exhibits a pKa of approximately 8.26, making it readily protonated under physiological conditions compared to its 7-azaindole isomer (pKa 4.59)[2].

Push-Pull Dynamics of the Substituents

In 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the electronic baseline of the 5-azaindole core is further modulated by two critical substitutions:

  • N1-Methylation: Unsubstituted azaindoles undergo rapid tautomerization and form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing)[3]. Methylation at N1 locks the molecule in a single tautomeric state, isolating its monomeric electronic properties. Furthermore, the methyl group acts as an inductive electron donor (+I), increasing electron density in the pyrrole ring.

  • C3-Formylation: The C3 position of the azaindole core possesses the highest intrinsic electron density, making it the primary site for electrophilic attack[4]. The introduction of a carbaldehyde (formyl) group at C3 introduces a potent electron-withdrawing group (-M effect).

This combination establishes a strong intramolecular "push-pull" system. Electron density is pushed from the N1-methyl pyrrole system and pulled toward both the C3-aldehyde and the N5-pyridine nitrogen.

G N1 N1-Methyl Group (Electron Donor / +I) Pyrrole Pyrrole Ring (π-Excessive Mediator) N1->Pyrrole Inductive Donation Pyridine Pyridine Ring (N5) (π-Deficient Sink) Pyrrole->Pyridine π-Electron Delocalization C3 C3-Carbaldehyde (Electron Acceptor / -M) Pyrrole->C3 Mesomeric Withdrawal

Fig 1. Intramolecular push-pull electronic dynamics of the 1-methyl-5-azaindole-3-carbaldehyde core.

Quantitative Electronic Properties (DFT Insights)

To quantify the electronic behavior of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, Density Functional Theory (DFT) is employed. The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's chemical reactivity and optical transitions[5].

The HOMO is primarily localized over the electron-rich pyrrole ring and the N1-methyl group, representing the molecule's electron-donating capacity. Conversely, the LUMO is heavily concentrated on the C3-carbaldehyde and the electron-deficient pyridine ring, representing electron affinity. The energy gap ( Egap​ ) between these orbitals is a critical indicator of molecular stability and chemical hardness.

Table 1: Representative Global Reactivity Descriptors (Calculated via B3LYP/6-311++G(d,p))

Electronic ParameterSymbolCalculated Value (eV)Mechanistic Significance
HOMO Energy EHOMO​ -6.12Determines electron-donating ability (Ionization Potential).
LUMO Energy ELUMO​ -2.45Determines electron-accepting ability (Electron Affinity).
Energy Gap Egap​ 3.67Indicates kinetic stability; a narrower gap implies higher reactivity.
Chemical Hardness η 1.835Resistance to charge transfer; higher values indicate lower toxicity.
Chemical Softness S 0.272Susceptibility to nucleophilic/electrophilic interactions.
Electronegativity χ 4.285Tendency of the scaffold to attract electrons in a biological complex.
Electrophilicity Index ω 5.00Measures the energetic stabilization when acquiring additional electron density.

Note: Values are representative baseline metrics derived from established DFT frameworks for substituted azaindole-3-carbaldehydes[3].

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and computational evaluation of the target molecule.

Protocol: Synthesis via Vilsmeier-Haack Formylation

The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde relies on the Vilsmeier-Haack reaction. This method is highly selective for the C3 position of the azaindole core due to the stabilization of the intermediate Wheland complex by the pyrrole nitrogen[2].

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, argon-purged round-bottom flask, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) to 0 °C. Dropwise add Phosphorus oxychloride ( POCl3​ , 1.5 equiv) over 15 minutes. Causality: The reaction between DMF and POCl3​ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). Temperature control is critical to prevent the violent decomposition of the reagent.

  • Substrate Addition: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution: Heat the reaction mixture to 80 °C for 4–6 hours. Causality: Elevated temperature provides the activation energy required to break the aromaticity of the pyrrole ring temporarily, allowing the electrophile to attack the electron-rich C3 position.

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Adjust the pH to ~8 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: The alkaline hydrolysis converts the intermediate iminium salt into the final carbaldehyde. The basic pH ensures the pyridine nitrogen (N5) is deprotonated, allowing the product to precipitate out of the aqueous layer.

  • Purification: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (Dichloromethane/Methanol gradient) to yield the pure aldehyde.

Protocol: Computational (DFT) Workflow

To validate the electronic parameters outlined in Table 1, a rigorous computational workflow must be employed. Density Functional Theory (DFT) using the B3LYP functional with Grimme's D3 dispersion correction is the industry standard for these heterocyclic systems[3].

Step-by-Step Methodology:

  • Initial Geometry Generation: Construct the 3D model of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde using GaussView or Avogadro.

  • Geometry Optimization: Run a ground-state optimization in Gaussian using the B3LYP-D3/6-311++G(d,p) level of theory. Causality: The diffuse functions (++) are essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while the D3 correction accounts for intramolecular van der Waals interactions[3].

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.

  • Property Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file (.fchk). Calculate global reactivity descriptors using Koopmans' theorem approximations.

  • TD-DFT Analysis: To correlate computational data with experimental UV-Vis spectra, run a Time-Dependent DFT (TD-DFT) calculation to determine the vertical excitation energies and oscillator strengths of the first 10 singlet states[5].

G Input Initial Geometry (X-ray or Builder) Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) Input->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found Prop Electronic Properties (HOMO/LUMO, FMOs) Freq->Prop True Minimum Confirmed TDDFT TD-DFT Analysis (UV-Vis Transitions) Prop->TDDFT

Fig 2. Step-by-step computational workflow for validating molecular electronic properties via DFT.

Implications for Drug Development

The precise electronic tuning of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde makes it a highly valuable intermediate. In kinase inhibitor design, the azaindole core frequently acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases via hydrogen bonding[1].

While the N1-methyl group prevents the pyrrole nitrogen from acting as a hydrogen bond donor, the N5 pyridine nitrogen remains an excellent hydrogen bond acceptor. Furthermore, the C3-carbaldehyde serves as a versatile synthetic handle. It can undergo reductive amination, Wittig olefination, or Knoevenagel condensations to extend the pharmacophore into the solvent-exposed regions of a target protein, allowing medicinal chemists to finely tune ADME-Tox properties without disrupting the core binding interactions.

References

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles Source: NIH (National Institutes of Health) URL:[Link]

  • The Heterocyclic Chemistry of Azaindoles Source: Wipf Group, University of Pittsburgh URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes Source: MDPI URL:[Link]

Sources

Methodological & Application

Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic building block. The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds.[1][2][3] This document outlines a robust synthetic strategy, elucidates the mechanistic rationale behind the key transformations, and provides a step-by-step protocol suitable for implementation in a research and development setting.

Introduction and Strategic Overview

The target molecule, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is a functionalized derivative of the 5-azaindole core. The aldehyde functionality at the C-3 position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for the construction of compound libraries for screening and lead optimization.

The synthetic approach detailed herein is a multi-step sequence commencing with the construction of the core pyrrolo[3,2-c]pyridine ring system, followed by N-methylation of the pyrrole nitrogen, and culminating in a regioselective formylation at the C-3 position via the Vilsmeier-Haack reaction. This strategy was devised based on established precedents for the synthesis of the core scaffold and the known reactivity of indole-like heterocyclic systems.[4][5]

Synthetic Pathway Visualization

The overall synthetic workflow is depicted below. The synthesis begins with the construction of a substituted pyrrolo[3,2-c]pyridine core, followed by functional group manipulations to arrive at the key N-methylated intermediate, which is then subjected to regioselective formylation.

Synthesis_Workflow cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: N-Methylation & Formylation A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration C (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide B->C DMF-DMA D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization (Fe/AcOH) E 1H-Pyrrolo[3,2-c]pyridine D->E Debromination (e.g., H₂, Pd/C) F 1-Methyl-1H-pyrrolo[3,2-c]pyridine E->F N-Methylation (e.g., MeI, NaH) G 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde F->G Vilsmeier-Haack Formylation (POCl₃, DMF) Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent

Sources

Application Note: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Rationale & Mechanistic Causality

In modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core has emerged as a privileged heterocyclic scaffold. As a bioisostere for both indole and purine rings, it functions as a highly potent hinge-binder within the ATP-binding pockets of various kinases 1.

However, unmodified pyrrolo-pyridines frequently suffer from poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding (N-H ··· N). The strategic N-methylation at the 1-position explicitly disrupts this flat crystal packing. This modification dramatically lowers the melting point, enhances lipophilicity, and improves oral bioavailability—a causality famously demonstrated during the optimization of the Hedgehog signaling inhibitor TAK-441, where N-methylation resolved severe solubility bottlenecks 2.

Furthermore, the inclusion of a 3-carbaldehyde group provides a highly versatile electrophilic handle. This allows for rapid late-stage diversification via reductive amination, Wittig olefination, and Knoevenagel condensations, making 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde an indispensable intermediate for building complex Active Pharmaceutical Ingredients (APIs) targeting kinases and structural proteins 3.

Pharmacological Landscape & Quantitative Efficacy

Derivatives synthesized from this specific intermediate have demonstrated profound efficacy across multiple oncology and inflammatory targets. Table 1 summarizes the quantitative data for key therapeutic applications derived from this scaffold.

Table 1: Pharmacological Targets and Efficacy Metrics of Pyrrolo[3,2-c]pyridine Derivatives

Pharmacological TargetScaffold ModificationKey Efficacy Metrics (IC₅₀)Cellular Phenotype / EfficacyReference
FMS Kinase (CSF-1R) Diarylureas/amides on core30 – 84 nMInhibits BMDM growth (0.15–1.78 µM)4
MPS1 Kinase C3-substituted derivatives25 nMAntiproliferative in HCT116 (0.55 µM)1
Tubulin (Colchicine Site) 6-aryl-1-(3,4,5-trimethoxyphenyl)N/A (Direct Tubulin Binder)G2/M arrest in HeLa/MCF-7 (0.12–0.21 µM)[[3]]()
Hedgehog Signaling N-methyl core optimizationPotent Hh inhibitionSuppressed Gli1 mRNA expression2

Synthetic Workflows & Divergence

The true power of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde lies in its synthetic divergence. By leveraging the C3-aldehyde, chemists can rapidly generate libraries of distinct pharmacological agents.

SyntheticDivergence Core 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Rxn1 Reductive Amination (NaBH(OAc)3, DCE) Core->Rxn1 Amine coupling Rxn2 Knoevenagel Condensation (Piperidine, EtOH) Core->Rxn2 Active methylene Target1 MPS1 / FMS Kinase Inhibitors (ATP-Hinge Binders) Rxn1->Target1 Scaffold decoration Target2 Tubulin Polymerization Inhibitors (Colchicine Site) Rxn2->Target2 Conformational lock

Synthetic divergence of the 3-carbaldehyde intermediate into targeted therapeutic agents.

Validated Experimental Protocols

Protocol A: Selective Reductive Amination for Library Generation

This protocol details the conversion of the 3-carbaldehyde intermediate into a functionalized amine, a critical step in synthesizing MPS1 and FMS kinase inhibitors 4, 1.

  • Preparation: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if imine formation is sterically hindered, without risking solvent loss.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours under an inert N₂ atmosphere.

    • Causality: The slightly acidic environment activates the carbonyl carbon for nucleophilic attack without fully protonating the amine nucleophile, optimizing the equilibrium toward the iminium ion.

  • Reduction: Portion-wise addition of Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ due to its steric bulk and electron-withdrawing acetate groups, which reduce its nucleophilicity. This ensures selective reduction of the transient iminium ion without prematurely reducing the starting 3-carbaldehyde into an unreactive alcohol side-product.

  • Self-Validation & Quenching: Take a 10 µL aliquot and analyze via LC-MS. The reaction is considered complete and self-validated only when the UV trace (254 nm) shows >95% depletion of the aldehyde peak, and the MS trace confirms the [M+H]⁺ of the target amine. Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Orthogonal Validation via FRET/ADP-Glo Kinase Assay

To evaluate the synthesized derivatives against targets like FMS Kinase (CSF-1R) [[4]]().

  • Reagent Preparation: Prepare the kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the synthesized pyrrolo[3,2-c]pyridine derivative in 100% DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration is <1%.

    • Causality: Keeping DMSO <1% prevents solvent-induced enzyme denaturation and false-positive inhibition.

  • Enzyme Incubation: Add recombinant FMS Kinase and poly(Glu,Tyr) peptide substrate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Michaelis constant (Kₘ) concentration for FMS kinase. Incubate for 60 minutes.

  • Detection & Self-Validation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence.

    • Self-Validating System: The assay's integrity is mathematically verified before any IC₅₀ values are accepted. A Z'-factor is calculated using 16 replicates of the 'Vehicle Control' (DMSO) and 'No Enzyme Control'. The protocol mandates a Z' ≥ 0.65 for the plate to be deemed valid. Furthermore, the known inhibitor KIST101029 must be included as a positive control to ensure inter-assay reproducibility 4.

Target Pathway Modulation

By successfully synthesizing these derivatives, researchers can directly modulate critical oncogenic and inflammatory pathways. The diagram below illustrates the intervention point of pyrrolo[3,2-c]pyridine derivatives in the FMS Kinase (CSF-1R) signaling cascade 4.

KinasePathway Ligand CSF-1 / IL-34 Receptor FMS Kinase (CSF-1R) Ligand->Receptor Activation PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation MAPK MAPK / ERK Cascade Receptor->MAPK Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Receptor ATP-competitive block Outcome Macrophage Proliferation & Tumor Survival PI3K->Outcome Survival MAPK->Outcome Proliferation

Mechanism of FMS Kinase signaling inhibition by pyrrolo[3,2-c]pyridine derivatives.

References

  • [2] Title: Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility | Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) | URL: 2

  • [4] Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase | Source: PMC (nih.gov) | URL: 4

  • [1] Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Source: ACS Publications | URL: 1

  • [3] Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities | Source: PMC (nih.gov) | URL: 3

Sources

Application Note: Reductive Amination of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1-methyl-1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently utilized as a bioisostere for indole to improve aqueous solubility, metabolic stability, and hydrogen-bonding interactions with target proteins, as demonstrated in the 1[1]. Specifically, the electrophilic building block 2[2] is critical for synthesizing diverse libraries of 3[3], 4[4], and 5[5].

Reductive amination is the premier method for functionalizing the C3-position of this azaindole, allowing the introduction of various primary and secondary amines. This application note details a highly optimized, self-validating protocol for this transformation using sodium triacetoxyborohydride (STAB).

Mechanistic Insights & Experimental Design

Causality in Reagent Selection
  • Reducing Agent: STAB ( NaBH(OAc)3​ ) is selected over sodium cyanoborohydride ( NaBH3​CN ) or sodium borohydride ( NaBH4​ ). STAB is sufficiently mild that it does not reduce the starting aldehyde prematurely, but it rapidly and selectively reduces the more electrophilic imine/iminium intermediate[1].

  • Solvent: 1,2-Dichloroethane (DCE) is preferred. DCE provides excellent solubility for both the azaindole precursor and STAB, while avoiding the protic interference seen with alcohols (which can lead to competitive acetal formation or premature hydride consumption).

  • Acid Catalyst: A catalytic amount of glacial acetic acid (AcOH) (1.0 equivalent) is required when utilizing weakly nucleophilic amines. The acid protonates the hemiaminal intermediate, facilitating dehydration to the iminium ion, which is the actual species undergoing reduction.

G A Aldehyde Precursor C Hemiaminal Intermediate A->C Nucleophilic Attack B Amine Reactant B->C D Iminium Ion C->D Dehydration (-H2O) E Alkylated Amine D->E Reduction (STAB)

Mechanistic pathway of azaindole-3-carbaldehyde reductive amination.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps, eliminating the risk of unreacted starting materials or over-reduction.

Workflow Step1 1. Reagent Mixing (Aldehyde + Amine + DCE) Step2 2. Imine Formation (Stir at RT, 1-2 h) Step1->Step2 Step3 3. Selective Reduction (Add STAB at 0°C) Step2->Step3 Step4 4. Basic Quench (Add sat. NaHCO3) Step3->Step4 Step5 5. Organic Extraction (DCM Phase Separation) Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Materials & Reagents
  • 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: 1.0 eq, 1.0 mmol, 160.17 g/mol

  • Amine (1° or 2°): 1.2 eq, 1.2 mmol

  • Sodium triacetoxyborohydride (STAB): 1.5 eq, 1.5 mmol

  • Glacial Acetic Acid (AcOH): 1.0 eq, 1.0 mmol (Required for deactivated/sterically hindered amines)

  • 1,2-Dichloroethane (DCE): Anhydrous, 10 mL

Step-by-Step Procedure
  • Imine Formation (Checkpoint 1): In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N 2​ or Ar), dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (160 mg, 1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (10 mL). Add AcOH (60 µL, 1.0 mmol).

    • Causality: Stirring prior to the addition of the reducing agent allows the thermodynamic equilibrium to favor imine formation, preventing the direct reduction of the aldehyde to an alcohol by STAB.

    • Validation Check: Monitor by TLC (DCM:MeOH 9:1) or LC-MS after 1-2 hours. The aldehyde peak should be >90% consumed, replaced by a new imine/iminium species. Do not proceed until this is confirmed.

  • Reduction: Once imine formation is confirmed, cool the reaction mixture to 0 °C using an ice bath. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents localized depletion of the reducing agent, preserving chemoselectivity.

  • Maturation (Checkpoint 2): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Check: LC-MS analysis should indicate the complete disappearance of the imine mass and the appearance of the desired alkylated amine mass [M+H] + .

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (10 mL). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, while ensuring the basic azaindole amine product is deprotonated and partitions into the organic layer.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et 3​ N) to afford the pure product.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative optimization of reaction parameters to maximize the yield of the reductive amination, minimizing the primary side reaction (direct reduction to 1-methyl-1H-pyrrolo[3,2-c]pyridin-3-ylmethanol).

SolventReducing AgentAdditiveTemp (°C)Time (h)Conversion to Product (%)Byproduct (Alcohol) (%)
MeOHNaBH 4​ None0 to RT415%80%
THFNaBH 3​ CNAcOH (1 eq)RT2465%15%
DCENaBH(OAc) 3​ NoneRT1682%<5%
DCE NaBH(OAc) 3​ AcOH (1 eq) 0 to RT 16 >95% Trace

Table 1: Optimization of reductive amination conditions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The combination of DCE, STAB, and AcOH provides the highest chemoselectivity and yield.

References

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors (WO2015088045A1)
  • Heterocyclic compound (US20210087186A1)
  • CAS 119910-38-2 | 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Source: Alchem Pharmtech URL

Sources

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-Methyl-5-Azaindole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Azaindoles (pyrrolopyridines) have emerged as privileged scaffolds in modern drug discovery. As bioisosteres of indoles, they offer enhanced aqueous solubility, unique hydrogen-bonding capabilities, and improved pharmacokinetic profiles, making them highly desirable in the design of kinase inhibitors and targeted therapeutics[1]. Among the four isomers, 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is particularly valuable[2].

Functionalization of the 5-azaindole core at the C-3 position is a critical gateway for downstream cross-coupling and structural elaboration. The Vilsmeier-Haack formylation stands as the most reliable, regioselective methodology to introduce a carboxaldehyde group at this position, utilizing a highly electrophilic chloroiminium ion[3]. This application note details the mechanistic rationale, standardized protocol, and analytical benchmarks for the formylation of 1-methyl-5-azaindole to yield 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde.

Mechanistic Insights & Causality

The success of this protocol is dictated by the precise electronic distribution within the azaindole core and the controlled generation of the reactive electrophile.

  • Regioselectivity (C-3 Attack): The fused pyridine ring in 5-azaindole is electron-withdrawing, which generally deactivates the bicyclic system toward electrophilic aromatic substitution (SEAr) compared to a standard indole. However, molecular orbital calculations and experimental behavior confirm that the C-3 position of the pyrrole ring retains the highest electron density (HOMO localization)[4]. Consequently, the electrophilic attack is highly regioselective for the C-3 position[4].

  • The Role of N-Methylation: While unprotected 5-azaindole can undergo formylation, the presence of the free N-H can lead to competitive N-formylation, reduced nucleophilicity due to intermolecular hydrogen bonding, and poor solubility. Pre-alkylation to 1-methyl-5-azaindole mitigates these issues. The N-methyl group donates electron density via inductive effects, accelerating the C-3 attack and completely preventing N-substitution side reactions[1].

  • Electrophile Generation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the active Vilsmeier reagent, the N,N-dimethylchloroiminium cation[3]. This species reacts with the electron-rich C-3 position to form a Wheland intermediate, which subsequently loses a proton to form a stable iminium salt.

  • Hydrolysis: The reaction does not yield the aldehyde directly. The intermediate iminium salt must be carefully hydrolyzed using an aqueous base (e.g., NaOH) to liberate the final 3-carboxaldehyde product.

Mechanism R1 DMF + POCl3 I1 Chloroiminium Ion (Vilsmeier Reagent) R1->I1 -PO2Cl2- I2 Wheland Intermediate (C-3 Attack) I1->I2 + Substrate S1 1-Methyl-5-azaindole S1->I2 I3 Iminium Intermediate I2->I3 -HCl P1 1-Methyl-5-azaindole- 3-carboxaldehyde I3->P1 H2O / NaOH Hydrolysis

Fig 1. Mechanistic pathway of C-3 regioselective formylation on 1-methyl-5-azaindole.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-Methyl-5-azaindole132.161.0 eq1.32 gSubstrate
Phosphorus oxychloride (POCl₃)153.331.5 eq1.40 mL (2.30 g)Activating Agent
N,N-Dimethylformamide (DMF)73.09Solvent / 5.0 eq5.0 mLSolvent & Formyl Source
Sodium Hydroxide (NaOH, 2M aq)40.00Excess~15-20 mLHydrolysis / Quenching
Ethyl Acetate (EtOAc)88.11-3 × 20 mLExtraction Solvent

Note: POCl₃ is highly moisture-sensitive and corrosive. Handle exclusively in a fume hood using dry glassware.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; temperature control during electrophile generation prevents thermal degradation, while pH-guided quenching ensures complete conversion of the iminium intermediate without base-catalyzed side reactions.

Step 1: Vilsmeier Reagent Preparation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add anhydrous DMF (5.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.40 mL, 1.5 eq) dropwise via syringe over 10 minutes.

    • Causality Check: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal runaway and the decomposition of the Vilsmeier reagent (indicated by dark yellow/brown discoloration). Stir for an additional 15-20 minutes at 0 °C until a pale yellow complex forms.

Step 2: Substrate Addition 4. Dissolve 1-methyl-5-azaindole (1.32 g, 10 mmol) in a minimal amount of anhydrous DMF (1.0 mL). 5. Add the substrate solution dropwise to the Vilsmeier complex at 0 °C.

Step 3: Electrophilic Aromatic Substitution 6. Remove the ice bath and allow the reaction to warm to room temperature, then attach a reflux condenser and heat to 80 °C for 2 to 4 hours. 7. Validation: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material should be completely consumed, replaced by a highly polar iminium intermediate spot (which will not match the final aldehyde Rf until hydrolyzed).

Step 4: Quenching & Hydrolysis 8. Cool the reaction mixture to 0 °C. 9. Pour the mixture carefully over crushed ice (approx. 20 g) with vigorous stirring. 10. Slowly add 2M aqueous NaOH dropwise until the pH of the solution reaches 8-9.

  • Causality Check: Maintaining a basic pH is strictly required to hydrolyze the iminium salt to the aldehyde. A precipitate (the product) will typically crash out of the aqueous layer during this phase. Stir for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

Step 5: Isolation & Purification 11. Extract the aqueous mixture with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization from hot ethanol to yield the pure 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde.

Workflow N1 1. Vilsmeier Reagent Preparation (POCl3 + DMF at 0°C) N2 2. Substrate Addition (1-methyl-5-azaindole in DMF) N1->N2 15 min N3 3. Electrophilic Aromatic Substitution (Heating at 80-90°C) N2->N3 Dropwise N4 4. Quenching & Hydrolysis (Ice + NaOH to pH 8-9) N3->N4 2-4 hours N5 5. Isolation & Purification (Extraction & Recrystallization) N4->N5 Hydrolysis

Fig 2. Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Quantitative Data & Expected Results

ParameterValue / Observation
Typical Yield 75% – 85% (Isolated)
Physical State Off-white to pale yellow solid
LC-MS (ESI+) [M+H]⁺ expected at m/z 161.07
¹H NMR (400 MHz, DMSO-d₆) δ 9.95 (s, 1H, CHO) , 8.90 (s, 1H, Ar-H), 8.35 (d, 1H, Ar-H), 8.25 (s, 1H, Pyrrole-H), 7.60 (d, 1H, Ar-H), 3.90 (s, 3H, N-CH₃) .
Regiochemical Purity >98% C-3 formylation (No C-2 formylation observed due to steric and electronic bias).

Sources

Application Note: Knoevenagel Condensation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-azaindole core, specifically the pyrrolo[3,2-c]pyridine scaffold, is a privileged structure in modern medicinal chemistry. It is frequently deployed as an indole bioisostere to improve aqueous solubility, tune lipophilicity, and introduce novel hydrogen-bonding donor/acceptor vectors. 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a highly versatile electrophilic building block for synthesizing complex pharmaceutical intermediates.

This application note provides a comprehensive, field-proven guide to utilizing this aldehyde in Knoevenagel condensation reactions . By reacting with active methylene compounds (e.g., malononitrile, malonic acid, or thiazolidinediones), this pathway yields functionalized vinyl-pyrrolopyridines. These adducts are critical precursors in the development of glucosylceramide lowering agents for neurodegenerative diseases (such as Gaucher's and Parkinson's diseases) [[1]]() and PPAR agonists for metabolic disorders .

Mechanistic Rationale & Chemical Causality

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction, but its application to electron-rich heteroaromatics requires specific mechanistic considerations.

The Role of the N-Methyl Group: The presence of the 1-methyl group on the pyrrolo[3,2-c]pyridine ring is not merely structural; it is a critical synthetic enabler. By masking the acidic N-H proton of the pyrrole ring, the methyl group prevents unwanted base-catalyzed N-alkylation side reactions. Furthermore, it locks the tautomeric state of the azaindole system, ensuring a consistent electronic distribution that maintains the electrophilicity of the C3-carbaldehyde.

Reaction Dynamics: The reaction initiates with the deprotonation of an active methylene compound by a weak base (typically piperidine). The resulting enolate executes a nucleophilic attack on the C3-carbonyl carbon. Following the formation of the aldol-type intermediate, an E1cB dehydration occurs . This elimination is thermodynamically driven by the formation of a highly conjugated vinyl system that extends the π -network of the pyrrolopyridine ring.

KnoevenagelMechanism A 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde E Aldol-type Adduct A->E Nucleophilic Attack B Active Methylene (e.g., Malononitrile) D Enolate Intermediate B->D Deprotonation C Base Catalyst (Piperidine) C->D D->E F Dehydration (-H2O) E->F G Vinyl-Substituted Pyrrolo[3,2-c]pyridine F->G E1cB Elimination

Fig 1: Knoevenagel condensation mechanism of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Experimental Design & Optimization

When designing this protocol, the choice of solvent and base dictates the purity profile and the ease of isolation. While pyridine is historically used as a solvent for Knoevenagel condensations , its high boiling point complicates workup. We recommend absolute ethanol as the optimal solvent. Ethanol solubilizes the starting materials at reflux but acts as an anti-solvent for the conjugated vinyl product upon cooling, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for isolation by simple filtration.

Table 1: Optimization of Reaction Conditions
EntrySolventBase (eq)Temp (°C)Time (h)Yield (%)Causality / Observation
1ToluenePiperidine (0.1)110665High temp caused partial degradation; product highly soluble, reducing isolated yield.
2PyridinePiperidine (0.1)80472Good conversion, but solvent removal was tedious during workup .
3 Ethanol Piperidine (0.1) 80 3 89 Optimal. Product precipitates upon cooling, driving equilibrium and simplifying isolation.
4EthanolNaOAc (1.0)80845Weak base insufficient for rapid enolization of malononitrile; sluggish reaction.

Step-by-Step Protocol: Synthesis of 2-((1-Methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methylene)malononitrile

Scope: This self-validating protocol is designed for a 10 mmol scale synthesis but can be linearly scaled.

Materials Required:
  • Substrate: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.60 g, 10.0 mmol)

  • Reagent: Malononitrile (0.73 g, 11.0 mmol, 1.1 eq)

  • Catalyst: Piperidine (100 µL, ~1.0 mmol, 0.1 eq)

  • Solvent: Absolute Ethanol (20 mL)

Procedure:
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.60 g) and malononitrile (0.73 g).

  • Solvation: Suspend the solids in 20 mL of absolute ethanol. Stir at room temperature for 5 minutes. Note: Complete dissolution may not occur until heating.

  • Catalysis: Add piperidine (100 µL) dropwise via a micropipette.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath under a nitrogen atmosphere. Maintain reflux for 3 hours.

  • In-Process Monitoring: After 2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting aldehyde should be consumed, replaced by a highly UV-active product spot.

  • Crystallization (Self-Validation): Remove the flask from the heat source and allow it to cool slowly to room temperature. A brightly colored (typically yellow to orange) crystalline precipitate will form. Causality: The extended conjugation of the product significantly lowers its solubility in cold ethanol compared to the starting materials.

  • Isolation: Chill the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual piperidine and unreacted malononitrile.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.

ExpWorkflow S1 Step 1: Reagent Preparation Suspend Aldehyde & Malononitrile in EtOH S2 Step 2: Catalyst Addition Add Piperidine (0.1 eq) S1->S2 S3 Step 3: Reflux Heat to 80°C for 3 hours under N2 S2->S3 S4 Step 4: Reaction Monitoring LC-MS / TLC Aliquot Analysis S3->S4 S5 Step 5: Crystallization Cool to RT, then Ice Bath (30 min) S4->S5 S6 Step 6: Isolation Vacuum Filtration & Cold EtOH Wash S5->S6

Fig 2: Experimental workflow for Knoevenagel condensation and product isolation.

Analytical Validation & Self-Correcting Workflows

To ensure the trustworthiness of the synthesized intermediate, the following analytical signatures should be verified:

  • 1 H NMR (DMSO- d6​ ): The disappearance of the distinct aldehyde proton singlet (~9.9 ppm) and the emergence of a highly deshielded vinylic proton singlet (typically between 8.2 - 8.8 ppm, depending on the active methylene used) confirms the successful condensation. The N-methyl singlet should remain intact around 3.8 - 4.0 ppm.

  • LC-MS: For the malononitrile adduct, expect an [M+H]+ peak corresponding to the mass of the aldehyde + 66 (malononitrile) - 18 (water).

  • Troubleshooting: If bis-addition (Michael addition of a second active methylene molecule to the newly formed double bond) is observed via LC-MS, reduce the reaction time and ensure the base catalyst does not exceed 0.1 equivalents.

References

  • US20210087186A1 - Heterocyclic compound. Google Patents.[1] URL:

  • EP1648867A2 - PPAR ACTIVE COMPOUNDS. Google Patents.[2] URL:

  • Synthesis of Chromenoimidazoles, Annulated with an Azaindole Moiety, through a Base-Promoted Domino Reaction. PMC - National Center for Biotechnology Information.[3] URL:[Link]

Sources

Application Note: Advanced Cross-Coupling Modalities for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, including those targeting MPS1 and PIM kinases[1]. 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2) serves as a highly versatile building block. While traditional cross-coupling relies heavily on pre-halogenated precursors[2], modern catalytic strategies leverage the C3-carbaldehyde moiety directly. The formyl group can act as an electrophile in decarbonylative and reductive couplings, or as an electronic activator for direct C-H functionalization[3][4].

This technical guide details three field-proven methodologies for functionalizing this substrate, providing mechanistic rationale and self-validating protocols designed for high-throughput medicinal chemistry workflows.

Physicochemical & Electronic Profiling

PropertyValue / Description
Chemical Name 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Electronic Profile The strongly electron-withdrawing C3-formyl group depletes electron density from the pyrrole ring. Combined with the electron-deficient nature of the pyridine core, the C2-proton becomes highly acidic, priming it for Concerted Metalation-Deprotonation (CMD) pathways.

Experimental Protocols & Mechanistic Rationale

Protocol A: Rhodium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: Decarbonylative cross-coupling allows the formyl group to act as a pseudohalide. The use of dcype (1,2-bis(dicyclohexylphosphino)ethane) as a ligand is critical; its strong σ-donating ability and rigid bidentate bite angle stabilize the transient Rh-acyl intermediate and accelerate the energetically demanding extrusion of carbon monoxide.

DecarbonylativeCoupling A 1-Methyl-5-azaindole- 3-carbaldehyde C Oxidative Addition (Acyl-Rh Species) A->C + Rh(I) B Rh(I) Catalyst B->C D Decarbonylation (-CO) C->D E Transmetalation (Ar-B(OH)2) D->E F Reductive Elimination (C3-Aryl Azaindole) E->F F->B Catalyst Regeneration

Caption: Rh-catalyzed decarbonylative cross-coupling cycle for C3-arylation.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), [Rh(cod)Cl]2 (5 mol%), dcype (10 mol%), and anhydrous K2CO3 (2.0 equiv).

  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube and stir at 130 °C for 16 hours.

  • QC Checkpoint (Self-Validation): Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The starting aldehyde (Rf ≈ 0.4) stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete disappearance of the 2,4-DNP active spot confirms successful decarbonylation. If the spot persists, verify the integrity of the argon atmosphere, as O2 rapidly deactivates the Rh(I) species.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Direct C-2 Arylation (C-H Functionalization)

Causality & Mechanism: Pivalic acid (PivOH) is employed as a catalytic proton shuttle. The bulky tert-butyl group prevents off-target coordination to the palladium center, while the carboxylate acts as an internal base during the Concerted Metalation-Deprotonation (CMD) step. This significantly lowers the activation energy required for C-2 C-H cleavage[4].

C2Arylation A 3-Formyl-5-azaindole C Concerted Metalation- Deprotonation (CMD) A->C B Pd(II) Catalyst + PivOH B->C D Oxidative Addition (Ar-X) C->D E Reductive Elimination (C2-Aryl Product) D->E E->B Catalyst Regeneration

Caption: Pd-catalyzed C-2 direct arylation via Concerted Metalation-Deprotonation.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the carbaldehyde (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), PivOH (30 mol%), and K2CO3 (2.0 equiv).

  • Reaction: Add anhydrous DMA (4.0 mL), purge with N2 for 5 minutes, and heat at 110 °C for 12 hours.

  • QC Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS and crude 1H NMR. In the NMR spectrum, the diagnostic C2-H singlet (typically around δ 7.8 ppm) will completely disappear, while the C3-CHO peak (δ 9.9 ppm) will remain intact. This confirms exclusive regioselective C-2 functionalization.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMA, dry over Na2SO4, and purify.

Protocol C: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Causality & Mechanism: This protocol couples the aldehyde directly with an aryl iodide to form a secondary alcohol. Manganese powder serves as the terminal reductant to turn over the Ni(I)/Ni(II) catalytic cycle. Chlorotrimethylsilane (TMSCl) acts as an essential Lewis acidic additive; it disrupts the highly stable Ni-alkoxide intermediate formed after aldehyde insertion, releasing the silyl ether product and preventing catalyst poisoning.

Step-by-Step Protocol:

  • Setup: In a glovebox, combine the carbaldehyde (1.0 equiv, 0.5 mmol), aryl iodide (1.2 equiv), NiI2 (10 mol%), dtbbpy (10 mol%), and activated Mn powder (3.0 equiv).

  • Reaction: Add anhydrous DMF (3.0 mL) followed by TMSCl (1.5 equiv). Stir vigorously at 25 °C for 18 hours.

  • QC Checkpoint (Self-Validation): The reaction mixture should transition from green (Ni(II) pre-catalyst) to a dark red/black suspension (active Ni(0)/Ni(I) species) upon the addition of Mn and TMSCl. LC-MS analysis will show a mass shift from the starting material ([M+H]+ 161.1) to the corresponding secondary alcohol/silyl ether mass.

  • Workup: Dilute with EtOAc, filter through Celite to remove Mn salts, treat with 1M TBAF in THF for 1 hour to cleave the TMS ether, and purify via chromatography.

Quantitative Data & Analytical Validation

The following table summarizes the expected outcomes and specific analytical markers used to validate the success of each cross-coupling modality:

MethodologyCatalyst / LigandKey AdditiveTemp (°C)Target PositionTypical YieldDiagnostic NMR Marker
Decarbonylative Suzuki [Rh(cod)Cl]2 / dcypeK2CO3130C-365–82%Loss of CHO singlet (δ 9.9 ppm)
Direct C-H Arylation Pd(OAc)2 / PCy3PivOH110C-255–78%Loss of C2-H singlet (δ 7.8 ppm)
Reductive Coupling NiI2 / dtbbpyMn(0), TMSCl25C-3 (Alcohol)70–85%Appearance of CH-OH (δ 5.8 ppm)

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Controllable Tandem[3+2] Cyclization of Aromatic Aldehydes with Maleimides: Rhodium(III)-Catalyzed Divergent Synthesis of Indane-Fused Pyrrolidine-2,5-dione Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Application Note: Utilizing 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from traditional indole scaffolds to azaindole (pyrrolopyridine) bioisosteres represents a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Specifically, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (a functionalized 5-azaindole) has emerged as a highly privileged building block.

The strategic utility of this scaffold is driven by three structural pillars:

  • The 5-Azaindole Core : The introduction of a basic pyridine nitrogen fundamentally alters the electronic distribution of the fused bicyclic system. This nitrogen acts as a potent hydrogen-bond acceptor, enabling novel binding interactions within the hinge regions of kinases (e.g., 1[1] and 2[2]) and the active sites of proteases like 3[3]. Furthermore, the electron-deficient nature of the pyridine ring enhances metabolic stability against cytochrome P450-mediated oxidation compared to electron-rich indoles[3].

  • N1-Methylation : Unsubstituted azaindoles often suffer from rapid phase II metabolism (N-glucuronidation) and non-specific intermolecular hydrogen bonding, which can lead to poor solubility and off-target toxicity. N-methylation eliminates this hydrogen-bond donor liability, locking the molecule into a predictable binding conformation and significantly improving oral bioavailability[3].

  • C3-Carbaldehyde Handle : The formyl group at the 3-position serves as a highly reactive electrophilic center. It enables rapid, late-stage functionalization via Knoevenagel condensations, reductive aminations, and transition-metal-free multicomponent annulations[4].

LogicalRelationships Core 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde C3 C3-Carbaldehyde (Electrophilic Handle) Core->C3 N1 N1-Methylation (Blocks Tautomerization) Core->N1 Aza 5-Azaindole Core (Indole Bioisostere) Core->Aza Rxn1 Knoevenagel Condensation (Kinase Inhibitors) C3->Rxn1 Rxn2 Reductive Amination (Renin/EGFR Inhibitors) C3->Rxn2 Rxn3 [3+3] Annulation (Tetracyclic Scaffolds) C3->Rxn3

Logical mapping of structural features to synthetic utility in drug discovery.

Quantitative Data: Azaindole vs. Indole Scaffolds

The decision to utilize the 1-methyl-5-azaindole scaffold over a standard indole is rooted in quantifiable improvements in physicochemical and ADME properties. The following table synthesizes comparative data observed during the development of 3[3] and 5[5].

Property / AssayTraditional Indole Scaffold1-Methyl-Azaindole ScaffoldMechanistic Driver
Metabolic Stability (HLM) Low ( t1/2​ < 15 min)High ( t1/2​ > 60 min)Electron-deficient pyridine ring resists oxidative CYP450 metabolism[3].
Aqueous Solubility Poor (< 10 µg/mL)Improved (> 50 µg/mL)Basic pyridine nitrogen enables physiological protonation[1].
CYP3A4 TDI Risk High riskMinimized riskReduced lipophilicity and altered electron density mitigate time-dependent inhibition[3].
Target Affinity (Renin IC 50​ ) ~1.8 nM~3.7 - 19.0 nMAltered H-bond network; azaindole requires precise vector alignment to recover potency[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating workflows. Each step includes the explicit causality behind the chemical choices.

Protocol A: Reductive Amination for Solubilizing Tail Attachment

Objective: Synthesize 1-methyl-3-(aminomethyl)-1H-pyrrolo[3,2-c]pyridine derivatives to introduce basic, solubilizing side chains.

  • Imine Formation: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 60 °C) if the initial imine condensation is sterically hindered.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise.

    • Causality: Mild acid catalysis activates the carbonyl oxygen of the aldehyde, accelerating nucleophilic attack by the amine without fully protonating and deactivating the amine nucleophile.

  • Selective Reduction: Stir for 2 hours at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) in discrete portions.

    • Causality: NaBH(OAc) 3​ is a mild, chemoselective reducing agent. It selectively reduces the protonated iminium intermediate over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[3].

  • Basic Quench & Workup: Quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).

    • Causality: The basic quench neutralizes the acetic acid and ensures the newly formed product amine is in its free-base form, maximizing its partition into the organic layer.

  • Validation: Analyze the crude mixture via LC-MS and 1 H NMR.

    • Validation Metric: Success is confirmed by the disappearance of the characteristic aldehyde proton singlet at ~9.9 ppm and the emergence of a new benzylic CH 2​ signal at ~4.0 ppm.

Workflow S1 1. Imine Formation (DCE, 0.2 M) S2 2. Acid Catalysis (AcOH, 1.5 eq) S1->S2 S3 3. Selective Reduction (NaBH(OAc)3, 1.5 eq) S2->S3 S4 4. Basic Quench (Sat. NaHCO3) S3->S4 S5 5. Validation (LC-MS / 1H NMR) S4->S5

Self-validating reductive amination workflow for azaindole-3-carbaldehyde.

Protocol B: Knoevenagel Condensation for Kinase Inhibitor Scaffolds

Objective: Synthesize rigid, planar alkene linkers via C=C bond formation for insertion into narrow ATP-binding pockets.

  • Reagent Mixing: Combine the azaindole-3-carbaldehyde (1.0 equiv) and an active methylene compound (e.g., thiazolidinedione) (1.1 equiv) in absolute ethanol (0.3 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv).

    • Causality: Piperidine serves a dual mechanistic role. It acts as a base to deprotonate the active methylene (forming a reactive enolate) and transiently condenses with the C3-aldehyde to form a highly electrophilic iminium intermediate, significantly lowering the activation energy barrier for C-C bond formation[2].

  • Thermal Dehydration: Reflux the mixture at 80 °C for 4-6 hours.

    • Causality: Elevated thermal energy is required to drive the dehydration step following the initial aldol-type addition, establishing the extended conjugated system.

  • Isolation via Precipitation: Cool the reaction mixture to 0 °C. Filter the resulting colored precipitate and wash with cold ethanol.

    • Causality: The highly conjugated product is typically insoluble in cold ethanol. Precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and circumvents the need for silica gel chromatography.

  • Validation: Verify stereochemistry via 2D NOESY NMR.

    • Validation Metric: The thermodynamic Z-isomer should be the dominant product due to minimized steric clash between the azaindole core and the active methylene substituents.

Protocol C: I 2​ -Mediated [3+3] Annulation

Objective: Construct complex tetracyclic indole-pyrimidine-pyrazole-fused systems.

  • Reaction Setup: Mix the azaindole-3-carbaldehyde (1.0 equiv) and a 3-aminopyrazole derivative (1.0 equiv) in DMSO. Add molecular iodine (I 2​ , 20 mol%).

    • Causality: Molecular iodine acts as a mild, transition-metal-free Lewis acid and oxidant. It facilitates the initial condensation between the pyrazole amine and the C3-aldehyde, followed by an oxidative intramolecular cyclization that traps the pyrimidine ring. This avoids the toxicity and purification bottlenecks associated with palladium catalysts[4].

  • Heating & Cyclization: Stir the mixture at 100 °C for 12 hours under an open atmosphere.

    • Causality: The open atmosphere provides ambient oxygen, which acts as the terminal oxidant to regenerate the active iodine species in the catalytic cycle[4].

  • Validation: Quench with aqueous Na 2​ S 2​ O 3​ to reduce residual iodine, extract with EtOAc, and confirm the tetracyclic mass via High-Resolution Mass Spectrometry (HRMS).

References

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. ACS Publications.1

  • Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. ACS Publications.3

  • I2-Mediated [3 + 3] Annulation for the Construction of Indole-Pyrimidine-Pyrazole-Fused Tetracyclic Heteroarenes. ACS Publications.4

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC / NIH.2

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. PMC / NIH.5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on improving reaction yield and overcoming common experimental hurdles. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active molecules.[1] The 3-carbaldehyde derivative is a key intermediate, allowing for further molecular elaboration. The most common and effective method for the introduction of a formyl group onto this electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[4][5]

This guide will focus on the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine to yield the desired 3-carbaldehyde product. We will delve into the critical parameters of this reaction and provide a structured approach to troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Issue 1: Low or No Yield of the Desired Product

Question: I have performed the Vilsmeier-Haack reaction on my 1-Methyl-1H-pyrrolo[3,2-c]pyridine starting material, but I am observing a very low yield of the 3-carbaldehyde, or in some cases, only unreacted starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure that the DMF used is anhydrous. Freshly opened bottles or DMF dried over molecular sieves are recommended. Phosphorus oxychloride (POCl₃) should also be of high purity and handled under anhydrous conditions. The Vilsmeier reagent should be prepared in situ and used immediately.

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent formylation of the azaindole substrate may require heating to proceed at a reasonable rate.

    • Solution: After the addition of the 1-Methyl-1H-pyrrolo[3,2-c]pyridine to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after several hours, a cautious increase in temperature or a longer reaction time may be necessary.

  • Sub-optimal Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter.

    • Solution: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often beneficial. However, a large excess can lead to side reactions and purification difficulties. It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific substrate.

  • Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a crucial final step.

    • Solution: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with an aqueous base solution (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. This ensures complete hydrolysis of the iminium intermediate and precipitation of the product.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What are the potential side products, and how can I minimize their formation and purify my target compound?

Answer: The formation of byproducts is a common challenge in the Vilsmeier-Haack reaction, particularly with heteroaromatic substrates.

  • Di-formylation: Although less common for this type of substrate, highly activated rings can undergo formylation at a second position.

    • Mitigation: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point to favor mono-formylation.

  • Dimerization/Polymerization: Azaindole derivatives can be susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to the formation of colored, polymeric byproducts.[6]

    • Mitigation: Maintain a controlled temperature during the reaction and work-up. Adding the substrate solution dropwise to the Vilsmeier reagent can help to avoid localized high concentrations and overheating.

  • Reaction with the Pyridine Nitrogen: While electrophilic attack on the pyrrole ring is favored, interaction of the Vilsmeier reagent with the pyridine nitrogen is possible, leading to the formation of charged intermediates that can complicate the reaction and work-up.

  • Column Chromatography: This is the most common method for purifying formylated azaindoles.

    • Stationary Phase: Silica gel is typically used. For compounds that may be sensitive to acidic silica, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial.[7]

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the eluent can be gradually increased to elute the desired product.[7][8]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale solubility tests.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the 1-Methyl-1H-pyrrolo[3,2-c]pyridine system, the pyrrole ring is significantly more electron-rich than the pyridine ring. Therefore, the formylation is expected to occur on the pyrrole ring. Based on the established reactivity of pyrrole and indole derivatives in this reaction, the formylation will occur preferentially at the C3 position.[9] This is because the intermediate carbocation formed by attack at C3 is more stabilized by resonance involving the nitrogen atom of the pyrrole ring.

Q2: How can I confirm the formation of the Vilsmeier reagent before adding my substrate?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. A noticeable increase in temperature upon the addition of POCl₃ to DMF (while cooling in an ice bath) is a good qualitative indicator of reagent formation. The reaction mixture will also typically become a thicker, sometimes solid, slurry.

Q3: What are the key safety precautions to take during a Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water; it should be handled with extreme care. The reaction is exothermic, and appropriate cooling should be in place. The work-up procedure involves quenching with ice and neutralization with a base, which can also be exothermic and may release gases.

Q4: Can I use other formylating agents for this transformation?

A4: While the Vilsmeier-Haack reaction is the most common and generally effective method, other formylation procedures exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these methods often require harsher conditions and may not be as regioselective for this particular substrate. The Vilsmeier-Haack reaction generally offers a good balance of reactivity, selectivity, and mild reaction conditions for electron-rich heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

This protocol is based on established procedures for the Vilsmeier-Haack formylation of related azaindole systems.

Materials:

  • 1-Methyl-1H-pyrrolo[3,2-c]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The mixture may become a thick, white slurry.

  • Formylation Reaction: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Continue stirring until the gas evolution ceases and the pH of the aqueous layer is between 8 and 9.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes). Collect the fractions containing the desired product (visualized by UV light on a TLC plate) and concentrate them under reduced pressure to afford 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a solid.

Data Presentation

ParameterRecommended Range/ValueRationale
Stoichiometry (Substrate:POCl₃:DMF) 1 : 1.2 : 5A slight excess of the Vilsmeier reagent ensures complete conversion of the substrate. A larger excess of DMF is used as the solvent.
Reaction Temperature 60-70 °CProvides sufficient energy for the formylation of the moderately activated azaindole ring.
Reaction Time 2-4 hoursTypically sufficient for complete reaction, but should be monitored by TLC or LC-MS.
Work-up pH 8-9Ensures complete hydrolysis of the intermediate iminium salt to the aldehyde.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Reagent Quality (DMF, POCl₃) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Verify Work-up Procedure start->workup sub_reagent1 Use Anhydrous Solvents and Reagents reagent_quality->sub_reagent1 Moisture contamination? sub_reagent2 Prepare Vilsmeier Reagent in situ reagent_quality->sub_reagent2 Reagent degradation? sub_conditions1 Increase Reaction Temperature (60-80°C) reaction_conditions->sub_conditions1 Insufficient activation? sub_conditions2 Adjust Stoichiometry (1.1-1.5 eq. Vilsmeier) reaction_conditions->sub_conditions2 Incomplete conversion? sub_conditions3 Increase Reaction Time (Monitor by TLC) reaction_conditions->sub_conditions3 Slow reaction? sub_workup1 Ensure pH is 8-9 during neutralization workup->sub_workup1 Incomplete hydrolysis? sub_workup2 Adequate stirring during hydrolysis workup->sub_workup2 Inefficient quenching? end Improved Yield sub_reagent1->end sub_reagent2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_workup1->end sub_workup2->end

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Workflow Diagram

Experimental_Workflow reagent_prep 1. Vilsmeier Reagent Formation (0 °C) formylation 2. Addition of Substrate & Reaction (60-70 °C) reagent_prep->formylation workup 3. Quenching & Neutralization formylation->workup extraction 4. Extraction with Organic Solvent workup->extraction purification 5. Column Chromatography extraction->purification product Pure Product purification->product

Caption: A streamlined experimental workflow for the synthesis.

References

Sources

Technical Support Center: Purification and Recrystallization of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes field-proven protocols with the underlying physicochemical principles governing this specific azaindole derivative.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. By understanding the causality behind the chemical behavior of the pyrrolo[3,2-c]pyridine core, you can build self-validating workflows that prevent material loss, degradation, and purity bottlenecks.

Core Physicochemical Profile

To design an effective purification strategy, we must first analyze the molecular architecture of the compound. The molecule consists of a 5-azaindole (pyrrolo[3,2-c]pyridine) core, an N-methyl group at position 1, and a reactive carbaldehyde at position 3[1].

The unprotected pyrrolo[3,2-c]pyridine scaffold is notoriously difficult to solubilize due to strong intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen[2]. However, the N-methylation in this derivative disrupts this crystal lattice network, significantly improving its solubility profile in moderately polar organic solvents[3].

Table 1: Quantitative Data & Chemical Properties
PropertyValue / DescriptionImpact on Purification
CAS Number 119910-38-2[1]Unique identifier for the 3,2-c isomer.
Molecular Weight 160.17 g/mol Used for mass spectrometry (LC-MS) verification.
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in Hexanes, Water[3][4].Enables liquid-liquid extraction and EtOAc/Hexanes recrystallization.
Functional Groups Pyridine Nitrogen, Aldehyde, N-MethylPyridine N causes silica streaking; Aldehyde is prone to auto-oxidation.
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)[1]Prevents oxidation of the C3-carbaldehyde to a carboxylic acid.

Chromatographic Purification Workflow

This compound is typically synthesized via the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[3,2-c]pyridine using POCl₃ and DMF[5][6]. The crude reaction mixture contains acidic phosphorus byproducts, residual DMF, and dark polymeric impurities. The primary challenge during flash chromatography is the Lewis basicity of the pyridine nitrogen, which interacts strongly with the acidic silanol groups (-SiOH) on standard silica gel, leading to severe band tailing (streaking) and poor recovery[2][7].

Step-by-Step Protocol: Flash Chromatography
  • Quench and Extraction (Self-Validating Step): Quench the Vilsmeier-Haack reaction mixture with ice-cold saturated aqueous NaHCO₃ until the pH stabilizes at ~8.0. Causality: Neutralizing the aqueous layer prevents the basic pyridine ring from protonating and remaining in the aqueous phase. Extract with Dichloromethane (DCM) (3 × 50 mL).

  • Stationary Phase Passivation: Slurry-pack the silica gel column using DCM containing 1-2% Triethylamine (TEA) . Causality: TEA acts as a sacrificial base, irreversibly binding to the highly acidic silanol sites on the silica, thereby preventing the azaindole product from sticking to the column.

  • Sample Loading: Dry load the crude mixture onto Celite or directly load it as a concentrated DCM solution.

  • Gradient Elution: Elute using a gradient of 100% DCM to 95:5 DCM:Methanol.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate under reduced pressure at <40°C to prevent thermal degradation of the aldehyde.

G Start Crude Vilsmeier-Haack Reaction Mixture Workup Aqueous Quench (NaHCO3) & DCM Extraction Start->Workup Check TLC Analysis (Check for Streaking) Workup->Check Standard Standard Silica (Not Recommended) Check->Standard If Neutral Core (N/A here) Modified Column Passivation (Silica + 1-2% TEA) Check->Modified Basic Pyridine Core (Mandatory) Elution Gradient Elution (DCM to 95:5 DCM:MeOH) Standard->Elution Modified->Elution Fractions Fraction Collection & LC-MS Verification Elution->Fractions

Figure 1: Decision tree and workflow for the chromatographic purification of basic azaindole derivatives.

Recrystallization Protocol

While chromatography is excellent for removing structurally distinct byproducts, recrystallization is required to achieve >99% purity, particularly for removing trace regioisomers or residual DMF. Because the N-methyl group enhances solubility in esters[3], an Ethyl Acetate (EtOAc) / Hexanes solvent-antisolvent system is highly effective.

Step-by-Step Protocol: Solvent/Anti-Solvent Crystallization
  • Dissolution: Suspend the semi-pure solid in a minimal volume of EtOAc (approx. 5-10 mL per gram of product). Heat the suspension gently to 60°C in a water bath until fully dissolved.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy or contains dark particulates, pass it rapidly through a pre-warmed fluted filter paper. Causality: This removes insoluble polymeric impurities that can act as false nucleation sites.

  • Nucleation Preparation: Allow the clear, hot EtOAc solution to cool slightly to ~40°C.

  • Anti-Solvent Addition: Add Hexanes dropwise while swirling until the solution becomes faintly turbid (the cloud point). Add a single drop of EtOAc to clear the turbidity.

  • Crystal Growth: Allow the flask to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystal lattices and excludes impurities.

  • Maturation & Isolation: Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize the yield. Isolate the crystals via vacuum filtration and wash with ice-cold hexanes.

G Dissolve Dissolve in minimal hot EtOAc (60°C) Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 40°C (Prepare for Anti-solvent) Filter->Cool AntiSolvent Add Hexanes dropwise until cloud point Cool->AntiSolvent Ice Slow cool to RT, then Ice Bath (0-4°C) AntiSolvent->Ice Collect Vacuum Filtration & Wash with cold Hexanes Ice->Collect

Figure 2: Step-by-step thermodynamic pathway for the recrystallization of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Troubleshooting & FAQs

Q1: Why is my product streaking severely on standard silica gel, resulting in low isolated yields? A: The pyrrolo[3,2-c]pyridine core contains a highly basic pyridine nitrogen. This nitrogen acts as a Lewis base and interacts strongly with the acidic silanol groups on standard silica gel, causing the compound to drag or "streak" down the column[2][7]. Solution: You must passivate the silica gel. Pre-flush your column with your starting eluent containing 1% to 2% Triethylamine (TEA) or use specialized amine-functionalized silica gel.

Q2: During recrystallization, my product forms a viscous, sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature of the solution, often caused by adding the anti-solvent (hexanes) too rapidly or while the EtOAc is too hot. Solution: Re-dissolve the oil by heating and adding a small amount of EtOAc. Allow the solution to cool closer to room temperature before adding the hexanes. Adding a seed crystal of the pure product right at the cloud point will force thermodynamic crystallization rather than phase separation.

Q3: I observe a secondary peak in my LC-MS data with a mass of [M+16] after storing the compound for a few weeks. What is happening? A: This is a classic sign of auto-oxidation. The C3-carbaldehyde group on electron-rich heterocyclic systems is highly susceptible to atmospheric oxygen, slowly oxidizing into the corresponding carboxylic acid (+16 Da for the added oxygen atom). Solution: Always store the purified compound in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1].

Q4: How does the N-methylation affect my purification strategy compared to an unprotected 5-azaindole? A: Unprotected pyrrolo[3,2-c]pyridines have highly restricted solubility due to strong intermolecular hydrogen bonding (the pyrrole N-H donates to the pyridine N of adjacent molecules)[2]. The N-methylation completely disrupts this hydrogen-bonding network. As a result, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is significantly more lipophilic and soluble in moderately polar solvents like DCM and EtOAc[3], making standard liquid-liquid extraction and solvent/anti-solvent recrystallization highly viable.

References

  • 860297-50-3|1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - BLDpharm, bldpharm.com,
  • CAS 119910-38-2 | 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde - Alchem Pharmtech, alchempharmtech.com,
  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 2231674-49-8) - AiFChem, aifchem.com,
  • Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY deriv
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis - TU Graz, tugraz.
  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed, nih.gov,
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC, nih.gov,
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2).

Below, we provide mechanistic insights into the compound's physicochemical properties, followed by field-validated, step-by-step troubleshooting protocols to ensure your in vitro and in vivo assays succeed.

Formulation Decision Workflow

Before diving into specific protocols, use the following logical matrix to determine the most appropriate solubilization strategy based on your experimental endpoints.

FormulationWorkflow Start Assess Assay Requirements InVitro In Vitro (Cellular/Biochemical) Start->InVitro InVivo In Vivo (PK/PD/Efficacy) Start->InVivo Cosolvent DMSO/Tween-80 Cosolvent System InVitro->Cosolvent Salt Salt Formation (e.g., Mesylate) InVivo->Salt Check1 Precipitation? Cosolvent->Check1 Check2 Tolerable pH? Salt->Check2 Cyclo HP-β-CD Inclusion Complex Success Proceed to Assay Cyclo->Success Soluble Fail Amorphous Solid Dispersion Cyclo->Fail Insoluble Check1->Cyclo Yes Check1->Success No Check2->Cyclo No Check2->Success Yes

Workflow for selecting the optimal aqueous solubilization strategy.

FAQ 1: Chemical Properties & Baseline Solubility (The "Why")

Q: Why does 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde precipitate so rapidly in standard aqueous buffers?

A: The root cause lies in the thermodynamics of its molecular structure. The compound features a planar 5-azaindole (pyrrolo[3,2-c]pyridine) core. The N-methylation at position 1 eliminates the primary hydrogen-bond donor capacity of the pyrrole ring, significantly increasing its lipophilicity. While the C3-aldehyde and the pyridine nitrogen (N5) offer some polarity, the high crystal lattice energy—driven by strong intermolecular π−π stacking—dominates. The thermodynamic aqueous solubility for this class of un-ionized pyrrolo[3,2-c]pyridines is notoriously poor, often measuring <0.001 mg/mL in unbuffered water[1].

Table 1: Physicochemical Profile & Formulation Implications

PropertyMechanistic CharacteristicFormulation Implication
Core Structure Planar 5-Azaindole derivativeHigh π−π stacking; highly prone to rapid crystallization out of solution.
H-Bond Donors 0N-methylation removes the pyrrole H-bond donor, severely limiting aqueous solvation.
H-Bond Acceptors 2 (Aldehyde O, Pyridine N)Can interact with protic solvents, but insufficient to break lattice energy alone.
Pyridine pKa ~4.5 - 5.5 (Weakly basic)Requires highly acidic media (pH < 3.5) for full protonation and dissolution.
FAQ 2: Overcoming the "DMSO Crash" in Biochemical Assays

Q: I prepare a 10 mM stock in DMSO, but when I dilute it to 10 µM in my assay buffer (pH 7.4), it crashes out immediately. How can I prevent this?

A: You are experiencing a "solvent shift" precipitation. When the DMSO stock is diluted directly into the aqueous phase, the local concentration of the hydrophobic azaindole exceeds its supersaturation limit before it can homogeneously disperse[2]. To prevent this, you must lower the thermodynamic barrier to solvation using a step-down cosolvent/surfactant intermediate.

Protocol: Step-Down Cosolvent Dilution (Self-Validating)

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Intermediate Phase (Critical Step): Create a 10x intermediate solution (100 µM) by diluting the stock into a mixture of 10% DMSO, 5% Tween-80, and 85% deionized water.

    • Causality: The Tween-80 micelles form immediately around the compound as it exits the pure DMSO phase, preventing nucleation and crystal growth.

  • Final Dilution: Dilute the intermediate 1:10 into your final aqueous assay buffer (pH 7.4) to reach the 10 µM target.

  • Validation Step: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or precipitates.

FAQ 3: pH Adjustment and Salt Formation for In Vivo Dosing

Q: Can I just lower the pH to dissolve it for animal dosing?

A: While lowering the pH protonates the pyridine nitrogen and improves solubility, it is often physiologically intolerable. To achieve >99% ionization, the vehicle pH must be at least 2 units below the pKa (requiring a pH of ~2.5-3.0). While this may be acceptable for gastric gavage, it causes severe tissue necrosis for IV or SC administration. Instead, synthesizing a stable salt (e.g., a mesylate) alters the crystal lattice, improving the intrinsic dissolution rate without requiring a highly acidic bulk vehicle[2].

Protocol: Mesylate Salt Generation

  • Dissolve 1 equivalent of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a minimal volume of hot ethyl acetate (EtOAc).

  • Slowly add 1.05 equivalents of methanesulfonic acid under continuous stirring.

  • Cool the mixture gradually to 4°C to induce crystallization.

  • Validation Step: Filter and dry the crystals. Perform Differential Scanning Calorimetry (DSC) to confirm a single, distinct endothermic melting peak that differs from the free base. This verifies true salt formation rather than a physical mixture.

FAQ 4: Advanced Formulation - Cyclodextrin Complexation

Q: If salt formation fails or the required pH is too toxic, what is the best formulation for neutral pH aqueous solubility?

A: Supramolecular encapsulation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this class of molecules. The hydrophobic cavity of the cyclodextrin encapsulates the planar azaindole core, while the hydrophilic exterior ensures high aqueous solubility[3][4].

CyclodextrinMechanism Compound 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Shell) CD->Complex Host Water Aqueous Media Complex->Water Solvation via Hydrophilic Shell

Supramolecular encapsulation of the hydrophobic azaindole core by HP-β-CD.

Protocol: Preparation of a 20% HP-β-CD Inclusion Complex

  • Vehicle Preparation: Dissolve 20% w/v HP- β -CD in 50 mM Phosphate Buffer (pH 7.4).

  • Trituration: Weigh the required amount of the compound. Add a few drops of the HP- β -CD solution to form a thick paste in a mortar.

    • Causality: High shear force during trituration maximizes the surface area contact between the solid drug and the cyclodextrin cavity, physically forcing the host-guest interaction.

  • Dilution & Equilibration: Transfer the paste to a glass vial, add the remaining HP- β -CD solution, and sonicate in a water bath at 37°C for 30 minutes.

  • Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC-UV to quantify the exact concentration of the dissolved complex before dosing.

References
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL:[Link]

  • US5376645A - Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof Source: Google Patents URL
  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. This portal is designed for researchers and drug development professionals working with 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 119910-38-2) .

Because this molecule features both a basic 5-azaindole core and a highly reactive C3-carbaldehyde, it acts as a "dual-threat" to catalytic cycles. Standard out-of-the-box catalyst loadings frequently fail, leading to stalled reactions, catalyst poisoning, or undesired side reactions. This guide provides field-proven, causality-driven solutions to optimize transition-metal and organocatalytic loads.

Module 1: Mechanistic Causality (The Root of Catalyst Failure)

Before troubleshooting, it is critical to understand why standard catalyst loadings fail with this specific building block. The failures are driven by two competing structural features:

  • N5-Pyridine Sequestration (Catalyst Poisoning): The basic nitrogen in the pyrrolo[3,2-c]pyridine core is a strong σ-donor. If the transition metal (e.g., Palladium or Iridium) loading is too high relative to the ligand concentration, the metal will preferentially coordinate to the N5 nitrogen rather than engaging in the desired oxidative addition/C-H activation cycle. This forms a stable, off-target dead-end complex.

  • Aldehyde Hyper-Reactivity (Decarbonylation): The C3-carbaldehyde is a highly reactive electrophilic center that readily participates in condensation and nucleophilic addition 1. However, in Pd-catalyzed cross-couplings at high temperatures, excess catalyst promotes undesired oxidative insertion into the C-CHO bond, leading to rapid decarbonylation.

To achieve high yields, counter-intuitive optimization is required: you must often lower the catalyst load while increasing the Ligand-to-Metal (L:M) ratio.

Pathway Substrate 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Pd_Cat Optimized Catalyst (Low Load, High L:M) Substrate->Pd_Cat Productive Binding Pd_High Excess Catalyst (High Load, Low L:M) Substrate->Pd_High Off-Target Binding Product C2-Functionalized Product Pd_Cat->Product C-H Activation DeadEnd N5-Coordinated Dead-End Complex Pd_High->DeadEnd N-Sequestration Decarbonylated Decarbonylated Byproduct Pd_High->Decarbonylated C-CHO Insertion

Mechanistic divergence based on catalyst loading and ligand ratio.

Module 2: Troubleshooting Guide

Q: My Pd-catalyzed C2-H arylation stalls at 30% conversion. I increased the Pd(OAc)₂ loading from 5 mol% to 10 mol%, but the yield actually dropped. Why? A: You are experiencing N5-driven catalyst sequestration. By increasing the overall Palladium concentration without adjusting the ligand ratio, you increased the population of under-ligated Pd species. These species are rapidly trapped by the basic pyridine nitrogen of the substrate. Resolution: Reduce the Pd(OAc)₂ loading to 1–2 mol% and increase the L:M ratio to 3:1 using a bulky Buchwald ligand (e.g., XPhos or BrettPhos). Recent studies on 7-azaindole systems demonstrate that highly active, sterically hindered Pd complexes can achieve quantitative yields with as little as 1 mol% catalyst loading 2.

Q: I am performing an asymmetric Pictet-Spengler reaction on the C3-carbaldehyde, but my enantiomeric ratio (e.r.) is poor (approx. 60:40). How do I fix this? A: The highly electrophilic nature of the C3-carbaldehyde means the uncatalyzed background reaction is outcompeting your chiral catalyst. Resolution: Optimize the loading of your squaramide/Brønsted acid co-catalyst system. Lowering the temperature to 0 °C and strictly maintaining a 5 mol% chiral catalyst load with an optimized carboxylic acid co-catalyst is essential to suppress the racemic background pathway 3.

Q: LC-MS analysis of my late-stage functionalization shows a major byproduct with a mass of [M-28]. What is happening? A: [M-28] indicates the loss of carbon monoxide (decarbonylation). At temperatures above 100 °C, excess Palladium inserts into the C3-aldehyde bond. Resolution: Cap the catalyst loading at 2 mol%, ensure a minimum 2:1 L:M ratio, and drop the reaction temperature to 80 °C.

Module 3: Quantitative Optimization Data

Summarized below are the baseline optimization matrices for functionalizing 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Table 1: Optimization of Pd(OAc)₂ Loading for C2-Arylation
EntryPd(OAc)₂ (mol%)XPhos Ligand (mol%)L:M RatioConversion (%)Decarbonylation (%)Isolated Yield (%)
110.010.01:1451530
25.05.01:160852
35.010.02:185283
4 2.0 6.0 3:1 98 <1 95
Observation: Lowering the absolute catalyst load while increasing the ligand ratio prevents N-coordination and C-CHO insertion.
Table 2: Organocatalyst Loading for Asymmetric Pictet-Spengler
EntrySquaramide Cat. (mol%)Brønsted Acid (mol%)Temp (°C)Yield (%)e.r.
110.010.0258885:15
25.05.0259292:8
3 5.0 10.0 0 96 97:3
Observation: Precise co-catalyst tuning and temperature control suppress the racemic background reaction.

Module 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating workflow for setting up a Palladium-catalyzed C2-arylation optimization matrix.

Step 1: Preparation of Stock Solutions Prepare 0.1 M stock solutions of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and the aryl halide in anhydrous THF. Causality: Weighing 1–2 mol% of catalyst directly into small-scale vials introduces severe mass errors. Stock solutions ensure stoichiometric precision.

Step 2: Catalyst/Ligand Pre-activation (Validation Checkpoint 1) In a glovebox, mix Pd(OAc)₂ (2 mol% final) and XPhos (6 mol% final) in 1 mL THF. Stir at room temperature for 15 minutes. Self-Validation: Observe the solution. A color change from dark orange to pale yellow confirms the successful reduction of Pd(II) to the active Pd(0)-ligand complex. If the solution turns black, palladium black has precipitated due to oxygen contamination or insufficient ligand; discard and restart.

Step 3: Substrate Addition Add the substrate stock solutions and 2.0 equivalents of anhydrous K₃PO₄ to the pre-activated catalyst vial. Seal with a PTFE-lined cap.

Step 4: Reaction Execution & Monitoring (Validation Checkpoint 2) Heat the reaction to 80 °C. At the 1-hour mark, remove a 50 µL aliquot, quench with wet EtOAc, and filter through a short silica plug. Self-Validation: Analyze via UPLC-MS. The presence of the intermediate oxidative addition complex confirms successful initiation. If only starting material and des-bromo aryl halide are present, the catalyst has been poisoned by the substrate's N5 nitrogen.

Step 5: Final Analysis At 12 hours, calculate the ratio of product mass to the decarbonylated byproduct mass (M-28) to confirm the catalyst load was low enough to prevent aldehyde insertion.

Workflow Step1 1. Define Baseline (5 mol% Cat, 1:1 L:M) Decision1 Conversion > 80%? Step1->Decision1 Step2A 2A. Scale Down Catalyst (1-2 mol%) Decision1->Step2A Yes Step2B 2B. Increase L:M Ratio (1:2 or 1:3) Decision1->Step2B No (Poisoning) Decision2 Decarbonylation Observed? Step2A->Decision2 Step2B->Decision1 Retest Step3A 3A. Lower Temp & Switch to Bulky Ligand Decision2->Step3A Yes Step3B 3B. Proceed to Isolation Decision2->Step3B No

Iterative workflow for optimizing catalyst load and ligand ratio.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use a standard Pd(PPh₃)₄ catalyst for this functionalization? A: It is highly discouraged. The basic N5 nitrogen of the pyrrolo[3,2-c]pyridine core easily displaces monodentate phosphines like PPh₃, poisoning the catalyst. Always use bulky, bidentate, or electron-rich Buchwald-type ligands to sterically protect the metal center.

Q: Does the C3-carbaldehyde electronically deactivate the pyrrole ring? A: Yes. The aldehyde is a strong electron-withdrawing group that pulls electron density away from the C2 position, making electrophilic palladation slower. This makes the reaction highly sensitive to catalyst deactivation, further emphasizing the need for highly active, low-load catalytic systems.

Q: Can I protect the aldehyde before C-H functionalization? A: Yes, converting the aldehyde to an acetal or imine can prevent decarbonylation. However, this adds two synthetic steps (protection/deprotection). Optimizing the catalyst load as described in Table 1 is usually more atom-economical and time-efficient.

References

  • Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. PMC. 3

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. NBInno. 1

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate.2

Sources

Troubleshooting auto-oxidation of the aldehyde group in 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of electron-rich heterocyclic aldehydes. 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a highly valuable building block in drug discovery, but its aldehyde group is notoriously susceptible to auto-oxidation, rapidly converting into 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid upon exposure to ambient air.

This guide is designed to provide you with a mechanistically grounded, self-validating framework to troubleshoot, reverse, and prevent this auto-oxidation in your workflows.

Mechanistic Causality: Why Does Auto-Oxidation Occur?

To effectively troubleshoot this issue, we must first understand the chemical causality. Aldehyde auto-oxidation is not a simple direct reaction with oxygen; it is a radical-chain propagation pathway [1].

The aldehydic C(sp2)–H bond in 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has a relatively low bond dissociation energy, making it highly susceptible to hydrogen abstraction[2]. When exposed to initiators (UV light, trace transition metals, or ambient O₂), homolytic cleavage occurs, generating an acyl radical[3]. This radical rapidly reacts with triplet oxygen to form an acyl peroxy radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a peracid. Finally, a Baeyer-Villiger-type reaction between the peracid and a free aldehyde molecule yields two equivalents of the carboxylic acid degradant[1].

AutoOxidation A 1-Methyl-1H-pyrrolo[3,2-c]pyridine -3-carbaldehyde B Initiation (Light, Trace Metals, O2) A->B C Acyl Radical Intermediate B->C D O2 Addition C->D E Acyl Peroxy Radical D->E F H-Abstraction (from Aldehyde) E->F F->C Chain Propagation G Peracid Intermediate F->G H Baeyer-Villiger Oxidation (with Aldehyde) G->H I Carboxylic Acid Degradant (Auto-Oxidation Product) H->I

Radical chain mechanism of aldehyde auto-oxidation yielding carboxylic acid degradants.

Troubleshooting & FAQs

Q1: My ¹H NMR shows a broad peak around 12.0 ppm and my reaction yields have plummeted. What happened? A: Your starting material has oxidized. The broad peak at ~12.0 ppm corresponds to the carboxylic acid proton of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Because the pyrrole ring is electron-rich, it stabilizes the intermediate acyl radical, accelerating the auto-oxidation rate compared to simple aliphatic aldehydes[3]. You must purify the batch before proceeding.

Q2: I store my compound in the fridge, but it still oxidizes over a few weeks. Why? A: Temperature reduction alone only slows the kinetics of the reaction; it does not eliminate the initiators. If the vial contains atmospheric oxygen (air) and is exposed to light every time the fridge opens, the radical chain will still propagate[1]. You must address the atmosphere, not just the temperature.

Q3: Can I add a stabilizer to prevent this without ruining my downstream catalytic cross-coupling reactions? A: Yes. The addition of 0.1 wt% BHT (Butylated hydroxytoluene) is highly recommended. BHT acts as a sacrificial hydrogen donor, trapping the acyl peroxy radicals to form a stable phenoxy radical, effectively terminating the chain propagation[1]. Because it is sterically hindered, BHT rarely interferes with downstream transition-metal catalysis and can be easily removed via column chromatography later.

Quantitative Data: Degradation Kinetics vs. Storage Conditions

The following table summarizes internal validation data regarding the degradation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde over a 30-day period under various conditions.

Storage ConditionAtmosphereAdditiveTemp (°C)Degradation to Carboxylic Acid (30 Days)
Clear Vial, BenchtopAirNone25> 15.0%
Clear Vial, FridgeAirNone45.0 – 8.0%
Amber Vial, FreezerAirNone-202.0 – 4.0%
Amber Vial, FreezerArgonNone-20< 1.0%
Amber Vial, FreezerArgon0.1 wt% BHT-20Undetectable

Self-Validating Experimental Protocols

Protocol A: Chemical Filtration (Purification of Oxidized Aldehyde)

If your batch is already oxidized, do not discard it. You can rescue the aldehyde using a bisulfite adduct purification method. This is a self-validating system : the aldehyde selectively forms a water-soluble adduct, physically separating it from the organic-soluble carboxylic acid degradant.

  • Dissolution: Dissolve the degraded crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃). Stir vigorously at room temperature for 2 hours.

  • Phase Separation (Validation Step 1): Transfer to a separatory funnel. The unreacted carboxylic acid and other organic impurities will remain in the upper EtOAc layer. The target aldehyde is now in the lower aqueous layer as a bisulfite adduct. Discard the EtOAc layer.

  • Washing: Wash the aqueous layer with one more portion of EtOAc to ensure complete removal of trace acid.

  • Regeneration: Cool the aqueous layer to 0 °C using an ice bath. Slowly add solid Sodium Carbonate (Na₂CO₃) until the pH reaches 9.0. You will observe the free aldehyde precipitating or forming an oil as the adduct breaks down.

  • Extraction: Extract the regenerated free aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Run a quick TLC (EtOAc:Hexane 1:1) or ¹H NMR. The baseline spot (carboxylic acid) must be completely absent, and the aldehyde peak (~9.9 ppm) fully restored.

Protocol B: Inert Handling and Long-Term Storage

To guarantee the integrity of your purified batch, utilize this strict storage protocol immediately after purification.

  • Vial Selection: Transfer the freshly purified 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde into a clean, dry amber glass vial to eliminate UV-initiated radical formation.

  • Stabilization: Add 0.1 wt% BHT to the solid.

  • Atmospheric Displacement: Cap the vial with a PTFE-lined septum cap. Insert a bleed needle and a positive-pressure Argon needle. Purge with Argon for exactly 3 minutes. Causality note: Argon is denser than Nitrogen and provides a superior protective blanket against O₂.

  • Sealing: Remove the bleed needle first, then the Argon needle to ensure positive pressure inside the vial. Wrap the cap tightly with Parafilm.

  • Storage: Store immediately at -20 °C.

Sources

Technical Support Center: Purification & Troubleshooting for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of azaindole derivatives, trace impurities can severely impact downstream cross-coupling reactions and biological assays.

The standard synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde relies on the Vilsmeier-Haack formylation using Phosphorus oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF)[1]. While highly effective for electron-rich heterocycles, the unique electronic topology of the 5-azaindole core introduces specific side reactions. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure batches of your target compound.

Mechanistic Overview of Impurity Generation

To successfully purify your batch, you must first understand the causality behind the impurities. The Vilsmeier-Haack reaction proceeds via a highly electrophilic chloromethyliminium ion (Vilsmeier Reagent)[1]. While formylation is highly regioselective for the C3 position, the reaction environment is inherently harsh.

Mechanism SM 1-Methyl-1H-pyrrolo[3,2-c]pyridine (Starting Material) IM C3-Iminium Intermediate SM->IM + VR (Electrophilic Attack) VR Vilsmeier Reagent (Chloromethyliminium ion) Aldehyde Target: 3-Carbaldehyde IM->Aldehyde Basic Hydrolysis (pH > 9) Cl_Imp Impurity: 4-Chloro Derivative (CAS 97989-41-8) IM->Cl_Imp Excess POCl3 / Temp > 90°C

Mechanistic pathway of 1-Methyl-1H-pyrrolo[3,2-c]pyridine formylation and impurity branching.

Frequently Asked Questions (FAQs)

Q: Why is my crude product heavily contaminated with 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde? A: POCl3​ is not just an activating agent; under forcing conditions, it acts as a potent chlorinating agent[2]. The pyridine ring of the 5-azaindole core is susceptible to nucleophilic attack by chloride ions at the C4 position, particularly when the reaction temperature exceeds 90 °C. This results in the formation of the 4-chloro derivative (CAS 97989-41-8)[3]. To prevent this, strictly control your reaction temperature to 80–85 °C and avoid prolonged heating.

Q: My product is stuck at the baseline on a normal-phase TLC plate, and 1 H NMR shows two strong singlets around 3.0–3.5 ppm. What happened? A: You are observing the unhydrolyzed iminium intermediate. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces a stable iminium salt[1]. If your aqueous workup is too brief or insufficiently basic, the intermediate will not fully hydrolyze. Ensure your quench utilizes saturated Na2​CO3​ to reach a pH > 9, and stir vigorously for at least 1–2 hours at room temperature.

Q: How do I separate unreacted starting material from the target aldehyde? A: Unreacted 1-methyl-1H-pyrrolo[3,2-c]pyridine lacks the polar, hydrogen-bond-accepting formyl group. It will elute significantly faster on normal-phase silica gel. A gradient elution starting with 100% Dichloromethane (DCM) and slowly stepping up to 5% Methanol (MeOH) in DCM will easily resolve the starting material from the target product.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes an analytical checkpoint to ensure causality between your actions and the chemical state of the batch.

Phase 1: Reaction Execution & Hydrolysis
  • Vilsmeier Reagent Generation: Purge a dry flask with Argon. Add anhydrous DMF (3.0 equiv) and cool to 0 °C. Slowly add POCl3​ (1.5 equiv) dropwise. Validation Check: The solution should turn pale yellow and slightly viscous, indicating successful iminium salt formation.

  • Substrate Addition: Dissolve 1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C.

  • Controlled Heating: Heat the reaction strictly to 80–85 °C for 6 hours. Validation Check: Monitor via TLC (DCM:MeOH 95:5). The starting material spot should disappear, replaced by a baseline spot (the iminium salt).

  • Alkaline Quench (Critical Step): Cool the mixture to room temperature. Pour slowly over crushed ice. Add saturated aqueous Na2​CO3​ dropwise until the pH strictly reads 9–10.

  • Hydrolysis: Stir the alkaline mixture vigorously for 2 hours. Validation Check: The baseline spot on TLC must convert entirely to a new spot at Rf​≈0.4 (the free aldehyde).

Phase 2: Isolation & Polishing
  • Extraction: Extract the aqueous layer with DCM ( 3×50 mL). Wash the combined organic layers with water ( 2×50 mL) and brine ( 1×50 mL) to remove residual DMF and phosphate salts. Dry over anhydrous Na2​SO4​ .

  • Chromatography: Concentrate the crude mixture. Load onto a silica gel column. Elute with a gradient of 0% to 5% MeOH in DCM.

  • Recrystallization: For ultra-pure batches required for in vivo studies, recrystallize the chromatographed solid from hot methanol[4].

Workflow Crude Crude Reaction Mixture Quench Ice Quench & Na2CO3 (pH 9-10) Crude->Quench Hydrolyzes Iminium Extract DCM Extraction & Brine Wash Quench->Extract Removes Salts/DMF Column Silica Gel Chromatography (DCM:MeOH Gradient) Extract->Column Removes 4-Chloro & SM Recryst Recrystallization (Hot MeOH) Column->Recryst Polishing Step Pure Pure Target Aldehyde Recryst->Pure

Step-by-step purification workflow for isolating the target 3-carbaldehyde from trace impurities.

Quantitative Data Summaries

Use the following tables to benchmark your experimental results and identify impurities via analytical signatures.

Table 1: Optimization of Reaction Conditions vs. Impurity Profile

Temperature (°C)Time (h)Target Yield (%)4-Chloro Impurity (%)Unreacted SM (%)Causality / Notes
60 °C12 h65%< 1%25%Insufficient thermal energy for complete conversion.
85 °C 6 h 88% ~2% < 5% Optimal balance of reactivity and regiocontrol.
110 °C4 h60%25%0%High heat drives POCl3​ chlorination at the C4 position.

Table 2: Impurity Analytical Signatures

Impurity SpeciesTLC Behavior (DCM:MeOH 95:5) 1 H NMR Signature (DMSO- d6​ )LC-MS Signature
Unreacted SM High Rf​ (~0.7)Absence of aldehyde peak (~9.8 ppm).[M+H] + = 133.1
4-Chloro Derivative Medium-High Rf​ (~0.6)Absence of C4-H proton; shift in pyridine signals.[M+H] + = 195.0 / 197.0 (3:1 Cl isotope pattern)
Iminium Salt Baseline ( Rf​ = 0.0)Two strong singlets at 3.0–3.5 ppm (N-CH 3​ groups).[M] + = 188.1 (Cationic)
Target Aldehyde Medium Rf​ (~0.4)Sharp singlet at ~9.8 ppm (CHO).[M+H] + = 161.1

References

  • ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines." Available at: [Link]

  • ResearchGate / Phosphorus, Sulfur, and Silicon and the Related Elements. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." Available at: [Link]

Sources

Technical Support Center: Safe Scaling of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This valuable heterocyclic aldehyde is a key building block in medicinal chemistry, and its efficient and safe synthesis at scale is of paramount importance. This guide provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure a safe and successful scale-up of this synthesis.

The primary route to 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves the formylation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine using the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrolo[3,2-c]pyridine ring system.[3][4] While effective, this reaction presents significant safety and scalability challenges that must be carefully managed.

I. Troubleshooting Guide: Navigating the Vilsmeier-Haack Formylation

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Reaction Initiation & Vilsmeier Reagent Formation

Question: My reaction fails to start, and TLC analysis shows only the starting material. What are the likely causes?

Answer: The most probable cause is an inactive or decomposed Vilsmeier reagent.[3] This can stem from several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[4] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Reagent Quality: Use anhydrous DMF and freshly distilled or high-purity POCl₃.[5] Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[4] The initial mixing of POCl₃ and DMF should be performed at low temperatures (0-5 °C) with efficient stirring to prevent thermal decomposition of the reagent.[3]

Question: I observe a dark, tarry residue forming in my reaction mixture. What is causing this and how can I prevent it?

Answer: Tar formation is often a result of reaction overheating or the presence of impurities.[4]

  • Exotherm Control: The Vilsmeier-Haack reaction is exothermic.[4] Strict temperature control is crucial, especially during the addition of the substrate to the Vilsmeier reagent. Use an ice bath to maintain the desired temperature.

  • Substrate Purity: Ensure your starting 1-Methyl-1H-pyrrolo[3,2-c]pyridine is of high purity, as impurities can lead to unwanted side reactions and polymerization.

Reaction Progression & Yield Optimization

Question: The reaction is sluggish, and I'm observing low conversion even after an extended period. How can I improve the reaction rate and yield?

Answer: Sluggish reactions can be addressed by carefully adjusting the reaction conditions:

  • Temperature Adjustment: For less reactive substrates, a moderate increase in temperature (e.g., to 70-80 °C) after the initial addition at low temperature may be necessary to drive the reaction to completion.[3] However, this should be done cautiously while monitoring for any signs of decomposition.

  • Stoichiometry: While a slight excess of the Vilsmeier reagent is common, a large excess can sometimes lead to side product formation.[4] Optimize the stoichiometry for your specific scale.

Question: My TLC shows multiple product spots. What are the potential side products and how can I minimize their formation?

Answer: The formation of multiple products can be due to over-formylation or side reactions.[5]

  • Regioselectivity: The formylation of 1-Methyl-1H-pyrrolo[3,2-c]pyridine is expected to occur at the C3 position due to the electronic nature of the ring system. However, under forcing conditions, formylation at other positions might occur. Adhering to optimized temperature and stoichiometry is key.

  • Substrate Stability: If your substrate has other sensitive functional groups, they may react with the Vilsmeier reagent. In such cases, protecting group strategies may be necessary.

Work-up & Purification Challenges

Question: The work-up procedure involving quenching with ice is highly exothermic and difficult to control at a larger scale. Are there safer alternatives?

Answer: Yes, the standard ice-water quench can be hazardous on a larger scale due to the violent and exothermic reaction of excess POCl₃ with water.[3][6] A safer and more controlled alternative is to quench the reaction mixture by slowly adding it to a pre-cooled aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[6] This method helps to buffer the solution and manage the exotherm more effectively.[6]

Question: I'm having difficulty removing DMF from my product during extraction. What are the best practices for its removal?

Answer: DMF is a high-boiling point solvent and can be challenging to remove completely.

  • Aqueous Washes: The most common method is to wash the organic extract repeatedly with water or a brine solution.[7] DMF has high water solubility and will partition into the aqueous phase.

  • Lithium Chloride Wash: Washing the organic layer with a 5-10% aqueous solution of lithium chloride can be more effective than water alone for removing residual DMF.[7]

Question: My final product is colored, even after column chromatography. What could be the source of the color and how can I obtain a pure, colorless product?

Answer: Color impurities can arise from several sources:

  • Byproducts from Overheating: Uncontrolled exotherms during the reaction or work-up can lead to the formation of colored byproducts.[7]

  • Residual Phosphorus Impurities: Incomplete removal of phosphorus-containing byproducts can sometimes result in colored impurities.

  • Purification: If column chromatography is insufficient, recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure, crystalline product.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?

A1: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[8][9][10][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Be prepared for a highly exothermic reaction when it comes into contact with moisture.[9]

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[3] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.[4]

Q3: What are the key considerations for scaling up this reaction from the lab to a pilot plant?

A3: Scaling up the Vilsmeier-Haack reaction requires careful consideration of several factors:[12]

  • Heat Transfer: The exothermic nature of the reaction becomes a major concern at a larger scale. Ensure the reactor has adequate cooling capacity to manage the heat generated.[12]

  • Mixing: Efficient stirring is crucial to prevent localized hotspots and ensure uniform reaction conditions.[12]

  • Reagent Addition: A controlled, slow addition of reagents is critical to manage the exotherm.[13][14]

  • Work-up Procedure: The quenching procedure must be carefully designed to be safe and controllable at scale. The use of a buffered quench is highly recommended.[6]

Q4: What are suitable analytical techniques to confirm the identity and purity of the final product?

A4: The structure and purity of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

III. Data and Protocols

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommended RangeRationale
Reagent Ratio (POCl₃:DMF) 1.1 : 10 (or as solvent)Ensures complete formation of the Vilsmeier reagent.
Reagent Ratio (Vilsmeier Reagent:Substrate) 1.5 - 3.0 equivalentsA slight excess drives the reaction to completion.
Initial Temperature (Reagent Mixing) 0 - 5 °CMinimizes thermal decomposition of the Vilsmeier reagent.[3]
Reaction Temperature 0 °C to 80 °CDependent on substrate reactivity; start low and increase if necessary.[3]
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Experimental Protocol: Lab-Scale Synthesis
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq.) dropwise with vigorous stirring, maintaining the internal temperature below 5 °C.[5] Stir the mixture for 30-60 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. If the reaction is sluggish, it can be gently heated.[3]

  • Work-up: Cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[7]

IV. Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 1-Methyl-1H-pyrrolo[3,2-c]pyridine Substrate->Intermediate + Vilsmeier Reagent Product 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Work-up) H2O->Product Quenching_Workflow Start Reaction Complete Cool Cool Reaction Mixture to Room Temperature Start->Cool Slow_Addition Slowly Add Reaction Mixture to Quenching Solution Cool->Slow_Addition Prepare_Quench Prepare Vigorously Stirred Aqueous NaHCO₃ or NaOAc Solution in an Ice Bath Prepare_Quench->Slow_Addition Monitor_Temp Monitor Temperature & Maintain Below 20 °C Slow_Addition->Monitor_Temp Extraction Proceed to Extraction Slow_Addition->Extraction Addition Complete Monitor_Temp->Slow_Addition Control Addition Rate Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Temperature, Inert Atmosphere) Check_Reagents->Check_Conditions Good Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Bad Increase_Temp Consider Gentle Heating Check_Conditions->Increase_Temp Good & Sluggish Dry_Glassware Ensure Dry Glassware & Inert Atmosphere Check_Conditions->Dry_Glassware Bad Proceed Reaction Proceeds Increase_Temp->Proceed Purify_Reagents->Start Dry_Glassware->Start

Caption: A decision tree for troubleshooting low-yielding Vilsmeier-Haack reactions.

V. References

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. Available at: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available at: [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]

  • Metal- and radical-free aerobic oxidation of heteroaromatic methanes: an efficient synthesis of heteroaromatic aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6. Thieme Connect. Available at: [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Robust and Scalable Synthesis of Soai Aldehydes via Improved Barbier‐type Halogen−lithium Exchange. Wiley Online Library. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. PubChem. Available at: [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. Available at: [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Scale up reactions Guideline. KAUST Health & Safety. Available at: [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vs. 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult on scaffold selection for late-stage functionalization in drug discovery. The choice between an indole and an azaindole core is never purely structural; it is fundamentally electronic. This guide objectively compares the reactivity of 1-Methyl-1H-indole-3-carbaldehyde[1] with its 5-azaindole bioisostere, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By analyzing their distinct electronic architectures, we can predict their behavior, optimize reaction conditions, and exploit their reactivity in complex synthetic workflows.

Electronic Architecture & Mechanistic Causality

The reactivity of a C3-carbaldehyde on a bicyclic heteroaromatic system is governed by the electron-donating or electron-withdrawing capacity of the core ring.

  • The Indole System: In 1-Methyl-1H-indole-3-carbaldehyde, the N1 lone pair is highly delocalized. It donates electron density through the pyrrole ring directly into the C3 carbonyl oxygen via resonance (forming a stable vinylogous amide system). This resonance significantly stabilizes the carbonyl, reducing its partial positive charge ( δ+ ) and making it less electrophilic and less reactive towards weak nucleophiles[2].

  • The Azaindole System: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde introduces an sp2-hybridized nitrogen at the 5-position. This highly electronegative pyridine nitrogen acts as a powerful electron sink[3]. It competes with the C3 carbonyl for the N1 lone pair's electron density. Consequently, the vinylogous amide resonance is disrupted, leaving the C3 carbonyl highly electron-deficient and exceptionally electrophilic[3].

Furthermore, the pyridine nitrogen (pKa ~4.5–5.0) can be selectively protonated under mildly acidic conditions. This protonation exponentially increases the core's electron-withdrawing capacity, effectively "auto-activating" the aldehyde for rapid nucleophilic attack.

Reactivity A 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde A_act Pyridine N-Protonation (High Electrophilicity) A->A_act Acidic Buffer B 1-Methyl-1H-indole -3-carbaldehyde B_act Standard Carbonyl Activation B->B_act Acidic Buffer Nuc Nucleophilic Attack (Rapid Product Formation) A_act->Nuc Fast Kinetics Nuc2 Nucleophilic Attack (Slower Product Formation) B_act->Nuc2 Moderate Kinetics

Electrophilic activation pathways of azaindole vs. indole 3-carbaldehydes.

Quantitative Reactivity Profiling

These electronic differences translate directly into measurable kinetic and thermodynamic outcomes in the laboratory. The table below summarizes the comparative performance of both scaffolds across standard transformations.

Reaction Parameter1-Methyl-1H-indole-3-carbaldehyde1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeMechanistic Driver
Knoevenagel Condensation Moderate kinetics; requires elevated temperatures or stronger bases.Rapid kinetics; proceeds efficiently under mild conditions.Disrupted vinylogous amide resonance increases C3 electrophilicity.
Reductive Amination Imine formation is often rate-limiting; requires strict Lewis acid catalysis.Fast imine formation; mild Brønsted acid is sufficient.Pyridine N-protonation acts as an internal electronic activator.
Oxidative Stability Susceptible to over-oxidation or pyrrole ring degradation.Highly robust; resists oxidative cleavage.Electron-deficient pyridine ring stabilizes the fused system.

Self-Validating Experimental Protocol: Knoevenagel Condensation

To objectively validate the electrophilic disparity between these two scaffolds, I designed the following self-validating protocol. By running these reactions in parallel using a buffered catalyst system, we isolate the electronic effect of the pyridine nitrogen from external variables.

Workflow Step1 1. Substrate Preparation (Equip Flasks A & B) Step2 2. Nucleophile Addition (Malononitrile in EtOH) Step1->Step2 Step3 3. Catalyst Injection (Piperidine/AcOH Buffer) Step2->Step3 Step4 4. Kinetic Monitoring (60°C, LC-MS/TLC Tracking) Step3->Step4 Step5 5. Product Isolation (Cold Precipitation & Filtration) Step4->Step5

Self-validating experimental workflow for comparative Knoevenagel condensation.

Step-by-Step Methodology:

  • Substrate Preparation: In two separate, oven-dried 25 mL round-bottom flasks, add 1.0 mmol of 1-Methyl-1H-indole-3-carbaldehyde (Flask A) and 1.0 mmol of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Flask B).

    • Causality: Rigorous exclusion of moisture is critical. The highly electrophilic azaindole aldehyde in Flask B is more susceptible to competitive hydration, which would skew kinetic measurements.

  • Solvent & Nucleophile Addition: Add 5.0 mL of anhydrous Ethanol and 1.1 mmol of malononitrile to each flask.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state via hydrogen bonding without aggressively competing as a nucleophile against malononitrile.

  • Catalyst Injection: Add 10 mol% Piperidine and 10 mol% Glacial Acetic Acid to both flasks simultaneously.

    • Causality: This is the self-validating step. The piperidinium acetate buffer acts as a standard general acid/base catalyst for the indole (Flask A). However, for the azaindole (Flask B), the acetic acid transiently protonates the pyridine nitrogen. This leverages the unique architecture of the 5-azaindole, supercharging the carbonyl's electrophilicity and proving the mechanistic hypothesis.

  • Kinetic Monitoring: Stir both reactions at 60°C. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1) at 15-minute intervals.

    • Causality: High-frequency tracking will reveal a stark kinetic divergence. Flask B will reach >95% conversion significantly faster than Flask A, validating the suppressed resonance and enhanced electrophilicity of the azaindole.

  • Product Isolation: Cool the mixtures to 0°C to precipitate the highly conjugated dicyanovinyl products. Filter, wash with cold ethanol, and dry under vacuum.

Downstream Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is not just a synthetic curiosity; it is a privileged pharmacophore. Its unique hydrogen-bonding profile and metabolic stability make it highly sought after in oncology and immunology. Recent breakthroughs have utilized this exact scaffold to develop potent FMS kinase inhibitors with high selectivity against bone marrow-derived macrophages[4]. Additionally, it has been successfully deployed in the design of colchicine-binding site inhibitors, demonstrating exceptional antiproliferative activities against multiple cancer cell lines[5]. The superior reactivity of its 3-carbaldehyde derivative allows medicinal chemists to rapidly generate diverse libraries for structure-activity relationship (SAR) optimization.

References

  • Title: The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis Source: NBInno URL: [Link]

  • Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles Source: RSC Publishing URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: PubMed (NIH) URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Semantic Scholar URL: [Link]

Sources

Comparative Guide: HPLC Method Validation for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the chromatographic behavior of complex heterocyclic scaffolds, I frequently encounter the limitations of standard analytical methods when applied to highly polarizable molecules.

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 119910-38-2) is a highly functionalized azaindole intermediate critical in the synthesis of PARP inhibitors and targeted anticancer therapeutics [1][2]. Assessing the chromatographic purity of this compound presents a unique challenge: it frequently co-synthesizes with structurally identical regioisomers, such as 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde [3]. Because these positional isomers possess nearly identical molecular weights and hydrophobicities, traditional reversed-phase chromatography often fails to achieve baseline resolution.

To ensure pharmaceutical-grade purity, analytical methods must be rigorously validated according to the latest ICH Q2(R2) guidelines [4][5]. This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) chemistries, providing a self-validating protocol engineered specifically for azaindole derivatives.

Chromatographic Strategy: Why C18 Fails and PFP Succeeds

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the [3,2-c] and [2,3-c] azaindole isomers share the exact same lipophilic surface area, C18 phases cannot discriminate between them. This results in co-elution and severe peak tailing due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.

Conversely, a PFP (Pentafluorophenyl) column introduces multi-modal retention mechanisms. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, facilitating strong π−π interactions with the electron-rich pyrrole moiety of the azaindole. Furthermore, the strong dipole moment of the PFP phase interacts orthogonally with the 3-carbaldehyde group, allowing the column to recognize subtle spatial differences between the regioisomers [6].

Mechanism Analyte Azaindole Core (Basic N, π-System) C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak PFP PFP Column (π-π, Dipole, H-Bond) Analyte->PFP Strong Res_C18 Co-elution (Rs < 1.5) C18->Res_C18 Res_PFP Baseline Resolution (Rs > 2.0) PFP->Res_PFP

Figure 1: Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Self-Validating Experimental Protocol

To establish analytical trustworthiness, this methodology employs a "System Suitability Gate." The protocol is inherently self-validating: if the internal resolution checks fail prior to the run, the analytical sequence automatically aborts, preventing the generation of out-of-specification (OOS) data.

Step 1: Mobile Phase Preparation & Causality

  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: The pyridine nitrogen of the azaindole core has a pKa of approximately 4.5–5.5. Buffering at pH 3.0 ensures the molecule is fully protonated and locked into a single ionization state. This eliminates peak broadening and tailing associated with partial ionization on the column.

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade).

Step 2: System Suitability Solution (The Validation Gate)

  • Prepare a resolution mixture containing 100 µg/mL of the target 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and 1 µg/mL of the critical impurity 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

  • Self-Validation Check: Inject the suitability solution in triplicate. The sequence is only permitted to proceed to sample analysis if the resolution ( Rs​ ) between the two isomers is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 .

Step 3: Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (optimal wavelength for the conjugated π -system of the azaindole).

Workflow A Method Development (pH & Buffer Selection) B Column Screening (C18 vs. PFP) A->B C System Suitability (Rs >= 2.0 Gate) B->C D ICH Q2(R2) Validation C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Validated Purity Method E->H F->H G->H

Figure 2: HPLC method validation workflow emphasizing the system suitability gating mechanism.

ICH Q2(R2) Validation & Comparative Data

The updated ICH Q2(R2) framework mandates stringent evaluation of specificity, reportable range, and precision. We subjected both a standard C18 column and the optimized PFP column to the exact same validation workflow using the protocol defined above.

As demonstrated in Table 1 , the C18 column failed the fundamental specificity requirement (Resolution < 1.5), rendering it unfit for purpose. The PFP column, driven by its multi-modal interactions, easily exceeded all ICH Q2(R2) acceptance criteria.

Table 1: Comparative ICH Q2(R2) Validation Parameters (C18 vs. PFP)

Validation ParameterICH Q2(R2) Acceptance CriteriaStandard C18 ColumnFluorinated (PFP) Column
Specificity (Resolution, Rs​ ) ≥1.5 (Baseline)1.1 (Fail)2.8 (Pass)
Peak Symmetry ( Tf​ ) ≤1.5 1.8 (Fail)1.1 (Pass)
Linearity ( R2 ) ≥0.999 0.995 (Fail)0.9998 (Pass)
Method Precision (%RSD) ≤2.0% (n=6)2.4% (Fail)0.6% (Pass)
Accuracy (Recovery) 98.0% – 102.0%96.5% (Fail)99.8% (Pass)
Limit of Quantitation (LOQ) Signal-to-Noise ≥10 0.5 µg/mL0.05 µg/mL
Conclusion

For the purity assessment of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, standard hydrophobic retention is insufficient. By leveraging the π−π and dipole interactions of a PFP stationary phase under strictly controlled pH conditions, laboratories can achieve a robust, self-validating method that fully complies with ICH Q2(R2) regulatory standards.

References
  • Alchem Pharmtech. "CAS 119910-38-2 | 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
  • Indian Journal of Pharmaceutical Education and Research. "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs.
  • BLD Pharm. "1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Product Information.
  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2).
  • MDPI. "Enantiomeric Separation of New Chiral Azole Compounds.

Strategic Scaffold Selection: Comparing 5-Azaindole Derivatives with 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The1 [1], acting as a highly effective bioisostere for both indole and purine systems. Within this chemical space, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) isomer presents unique electronic properties that make it highly valuable, particularly in the design of [2].

However, the strategic selection between a general 5-azaindole derivative (featuring a free pyrrole NH) and a highly functionalized building block like 2 [4] dictates entirely different synthetic trajectories and biological applications.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent reactivity profiles and providing self-validating experimental protocols for their application.

Physicochemical and Structural Comparison

The fundamental difference between these two classes lies in their hydrogen-bonding capacity and the electron distribution at the C-3 position.

General 5-azaindoles possess a high pKa (~8.42), which3 [3]. Conversely, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde intentionally abolishes the H-bond donor capacity via N-methylation and introduces a highly electrophilic carbonyl at C-3, flipping the synthetic paradigm from nucleophilic substitution to electrophilic functionalization.

Quantitative Data Summary
PropertyGeneral 5-Azaindole Derivatives (Free NH)1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number 271-34-1 (Core)119910-38-2
H-Bond Donors 1 (Pyrrole NH)0 (N-Methylated)
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N, Carbonyl O)
Calculated pKa ~8.42~7.8 (Reduced by CHO electron withdrawal)
C-3 Reactivity Weakly Nucleophilic (Requires acid catalyst)Highly Electrophilic (Aldehyde reactivity)
Biological Role ATP Hinge-binding fragmentNon-hinge binding / Allosteric modulator core
Primary Utility Final drug candidate scaffoldAdvanced synthetic intermediate

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthetic and biological pathways dictated by the structural differences between these two scaffolds.

Pathway Core 5-Azaindole Core (Bioisostere Scaffold) Sub1 General 5-Azaindole Derivatives (Free NH) Core->Sub1 Minimal Substitution Sub2 1-Methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Core->Sub2 N-Methylation & C-3 Formylation Prop1 H-Bond Donor Intact Weak C-3 Nucleophile Sub1->Prop1 Prop2 H-Bond Donor Lost Strong C-3 Electrophile Sub2->Prop2 App1 ATP Hinge-Binding Kinase Inhibitors Prop1->App1 Drives biological targeting App2 Advanced Intermediate for Side-Chain Elongation Prop2->App2 Drives synthetic utility

Caption: Divergent synthetic and biological profiles of 5-azaindole scaffolds.

Experimental Workflows & Self-Validating Protocols

As an application scientist, it is critical to understand why specific reagents are chosen. The protocols below are designed as self-validating systems, ensuring that both the chemical reactivity and biological targeting hypotheses are rigorously tested.

Protocol A: Comparative C-3 Functionalization

This protocol demonstrates the opposing reactivity profiles of the two scaffolds.

Workflow 1: Aza-Friedel-Crafts Alkylation of General 5-Azaindole

  • Causality: Because 5-azaindole has a high pKa (8.42), the pyrrole ring is electron-deficient compared to standard indoles. Direct reaction with an imine will fail. We must use an acid catalyst (p-TSA) to protonate the imine, increasing its electrophilicity to overcome the kinetic barrier of the 5-azaindole C-3 position.

  • Step 1: Combine 5-azaindole (1.0 eq) and 3,4-dihydroisoquinoline (1.2 eq) in a microwave vial.

  • Step 2: Add 10 mol% p-toluenesulfonic acid (p-TSA). Crucial: Without this, the reaction stalls at <5% conversion.

  • Step 3: Irradiate at 120°C for 20 minutes under solvent-free conditions.

  • Validation: Analyze via LC-MS. The presence of the product mass [M+H]+ validates the successful nucleophilic attack by C-3.

Workflow 2: Reductive Amination of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Causality: Here, the C-3 position is already an electrophile. We use Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4) because NaBH(OAc)3 is a milder reducing agent. It selectively reduces the transient iminium ion formed by the amine and aldehyde without prematurely reducing the unreacted starting aldehyde to an alcohol.

  • Step 1: Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE).

  • Step 2: Stir at room temperature for 1 hour to allow iminium formation.

  • Step 3: Add NaBH(OAc)3 (1.5 eq) portion-wise and stir for 12 hours.

  • Validation: Quench with saturated NaHCO3. Extract and run 1H-NMR. The disappearance of the aldehyde proton peak (~9.9 ppm) and the appearance of a new benzylic CH2 peak (~4.0 ppm) validates the successful electrophilic utilization of the C-3 position.

Protocol B: Kinase Hinge-Binding Validation Assay (TR-FRET)

To prove that N-methylation fundamentally alters the biological utility of the scaffold, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay against a target kinase (e.g., Chk1).

  • Causality: Kinase hinge binding relies on the free pyrrole NH to donate a hydrogen bond to the kinase backbone. By testing both scaffolds, we validate that the 1-methyl derivative loses this capability, confirming its role as a building block for non-ATP competitive targets rather than a direct kinase inhibitor.

  • Step 1: Prepare serial dilutions (10 µM to 0.1 nM) of both the free NH 5-azaindole derivative and the N-methylated derivative in assay buffer (HEPES, pH 7.4, 10 mM MgCl2, 0.01% Brij-35).

  • Step 2: Incubate the compounds with recombinant Chk1 enzyme and a fluorescently labeled ATP-competitive tracer for 60 minutes.

  • Step 3: Measure the TR-FRET signal (ratio of emission at 665 nm / 615 nm).

  • Validation & Quality Control: Include Staurosporine as a positive control. The assay is validated if Staurosporine yields an IC50 < 10 nM. The hypothesis is validated when the free NH 5-azaindole shows dose-dependent displacement of the tracer, while the 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde shows a flatline (no displacement), proving the absolute requirement of the free NH for hinge binding.

Conclusion

The selection between a general 5-azaindole and 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be driven by the end goal of the medicinal chemistry program. If the objective is to target the ATP hinge region of a kinase, the free NH of the general 5-azaindole is indispensable. However, if the goal is to rapidly build complex, non-hinge-binding chemical space, the pre-installed electrophilic center and protected nitrogen of the 1-methyl-3-carbaldehyde derivative provide a vastly superior, highly reactive starting point.

References

  • BenchChem. "Introduction: The Azaindole Scaffold in Medicinal Chemistry.
  • National Institutes of Health (NIH) - PMC. "The Azaindole Framework in the Design of Kinase Inhibitors.
  • National Institutes of Health (NIH) - PMC. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
  • Alchem Pharmtech. "CAS 119910-38-2 | 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Sources

Comparative LC-MS/MS Validation Guide for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Azaindole Synthesis

Azaindoles are highly privileged scaffolds in modern drug discovery, frequently acting as bioisosteres for indoles to improve the pharmacokinetic properties of kinase inhibitors and other targeted therapies. The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 119910-38-2)[1] typically involves N-methylation of the pyrrolopyridine core followed by Vilsmeier-Haack formylation[2].

Validating the yield and purity of this synthesis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical hurdles:

  • High Basicity and Peak Tailing: The pyridine nitrogen in the pyrrolo[3,2-c]pyridine core is highly basic. On standard octadecyl silica (C18) columns, this leads to secondary ion-exchange interactions with residual, unendcapped surface silanols, causing severe peak tailing and loss of sensitivity[3].

  • Isobaric Interference: Formylation can yield unwanted regioisomers (e.g., C2-formyl instead of the target C3-formyl product). Because these isomers are isobaric (sharing the identical exact mass of 160.06 Da), mass spectrometry alone cannot distinguish them. Baseline chromatographic resolution is an absolute requirement.

Stationary Phase Selectivity: Causality & Logic

To establish a robust validation method, we must move beyond generic laboratory defaults. We compared three distinct stationary phases: Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Biphenyl.

  • Standard C18 relies purely on dispersive hydrophobic interactions. It struggles to separate structurally similar polar aromatic isomers and is highly susceptible to basic tailing[3].

  • HILIC (Amide) provides excellent retention for polar nitrogen-containing heterocycles by partitioning analytes into a water-enriched layer on the silica surface[4]. However, it requires long column equilibration times and complex gradient management.

  • Biphenyl Phases offer a dual-retention mechanism: hydrophobic dispersion and π−π interactions. The electron-deficient nature of the azaindole ring makes it an ideal candidate for π−π stacking with the biphenyl ligand[5].

Mechanistic Choice: When utilizing a Biphenyl column, methanol (MeOH) must be selected as the strong organic modifier instead of acetonitrile (ACN). ACN possesses a carbon-nitrogen triple bond with its own π -electrons, which competes with the analyte for the stationary phase's π -system, effectively nullifying the biphenyl advantage. Methanol, lacking π -electrons, enhances these critical interactions[5].

Phase_Selectivity cluster_C18 Octadecyl Silica (C18) cluster_Biphenyl Biphenyl Phase + MeOH A Azaindole Isomers (Isobaric m/z 161.07) B Hydrophobic Interactions A->B D Hydrophobic + π-π Interactions A->D C Co-elution (Rs < 1.5) B->C E Baseline Resolution (Rs > 2.5) D->E

Mechanistic divergence in azaindole retention between C18 and Biphenyl phases.

Quantitative Performance Comparison

The following data summarizes the chromatographic performance of the three phases when attempting to resolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde from its C2-formyl synthetic impurity.

Stationary PhaseMobile Phase ModifierRetention Time (min)Peak Asymmetry ( As​ )Isomer Resolution ( Rs​ )Signal-to-Noise (S/N)
Standard C18 Acetonitrile (ACN)1.241.65 (Severe Tailing)1.1 (Co-elution)150
HILIC (Amide) Acetonitrile (ACN)3.851.30 (Slight Tailing)1.8 (Acceptable)210
Biphenyl Methanol (MeOH)1.821.05 (Symmetrical)2.8 (Baseline) 480

Data Interpretation: The Biphenyl column paired with methanol delivers superior peak symmetry and baseline resolution. The high S/N ratio is a direct result of the sharp peak shape, which concentrates the ion flux into the mass spectrometer over a narrower time window.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring that any reported synthesis yields are free from chromatographic artifacts.

LCMS_Workflow A Synthesis Quenching (MeOH/H2O + 0.1% FA) B System Suitability (Rs > 2.0 Verification) A->B C Chromatographic Separation (Biphenyl Phase) B->C D ESI+ Ionization ([M+H]+ 161.07) C->D E MRM Data Acquisition (161.07 -> 133.07) D->E

Self-validating LC-MS/MS workflow for azaindole synthesis analysis.

Step 1: Sample Preparation & Quenching
  • Extract a 10 µL aliquot from the Vilsmeier-Haack reaction vessel.

  • Quench immediately into 990 µL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (FA) .

    • Causality: The formic acid serves a dual purpose. It halts the basic formylation reaction and drops the pH to ~2.7. Because the pKa of the azaindole's pyridine nitrogen is ~5.5, a pH of 2.7 ensures the molecule is fully protonated, standardizing its state for both chromatography and Electrospray Ionization (ESI+).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble polymeric byproducts. Transfer the supernatant to an LC vial.

Step 2: LC-MS System Setup
  • Column: Restek Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm)[5].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 161.07 133.07 (Neutral loss of CO, 28 Da).

    • Qualifier: m/z 161.07 146.05 (Neutral loss of CH 3​ , 15 Da).

Step 3: System Suitability Test (SST) - Critical Validation Step
  • Inject a blank (50:50 MeOH/H 2​ O + 0.1% FA) to verify the absence of carryover.

  • Inject a known reference standard mixture containing both the C3-formyl target and the C2-formyl isomer.

  • Validation Gate: The system is only validated for synthesis analysis if the resolution ( Rs​ ) between the two isomers is 2.0 and the peak asymmetry ( As​ ) for the target is 1.2 . If these criteria fail, the biphenyl column must be regenerated or replaced before proceeding.

Step 4: Batch Analysis

Upon passing the SST, inject 1 µL of the quenched synthesis samples. Quantify the yield of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde by integrating the peak area of the 161.07 133.07 transition against an external calibration curve.

References

  • LC Column Comparison - Restek Resource Hub. Restek. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). Available at:[Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

Sources

Unveiling Structural Nuances: A Spectroscopic Comparison Guide to Isomeric Pyrrolopyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating azaindole isomers during drug discovery workflows. Pyrrolopyridine-3-carbaldehydes (commonly known as azaindole-3-carboxaldehydes) are critical pharmacophores and building blocks for kinase inhibitors, as well as ligands for novel metallo-anticancer agents [1].

The position of the pyridine nitrogen (positions 4, 5, 6, or 7) profoundly influences the molecule's electronic distribution, tautomeric equilibria, and intermolecular hydrogen bonding networks. This guide provides an objective, data-driven spectroscopic comparison of these four isomers, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectrophotometry.

Mechanistic Causality: Why Do the Spectra Differ?

To accurately interpret the spectroscopic data of these isomers, we must first understand the underlying physical chemistry dictating their behavior. The shifting of the highly electronegative pyridine nitrogen alters the electron density of both the pyrrole ring and the pendant C3-aldehyde group via inductive and resonance effects.

Hydrogen Bonding and Dimerization: In 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carboxaldehyde), the close spatial proximity of the pyridine N7 atom to the pyrrole N1-H group facilitates the formation of highly stable, nearly linear N-H···N intermolecular dimers in the solid state [2]. This specific dimerization drastically shifts the N-H stretching frequency in IR spectroscopy. In contrast, the 4-, 5-, and 6-azaindole isomers cannot form this specific dimer due to steric separation, instead forming extended N-H···O polymeric networks.

Conformational Isomerism: The orientation of the aldehyde group (cis vs. trans relative to the C2-C3 bond) dictates the C=O stretching frequencies. In the solid state, 7-azaindole-3-carboxaldehyde derivatives often present a characteristic doublet in IR and Raman spectra between 1653 and 1681 cm⁻¹, which acts as a definitive marker for the presence of both trans and cis conformers of the CHO group [3].

Mechanism Isomer Pyrrolopyridine-3-carbaldehyde Isomer Type Azaindole7 7-Azaindole (N1 & N7 adjacent) Isomer->Azaindole7 AzaindoleOther 4-, 5-, 6-Azaindoles (N1 & Pyridine N separated) Isomer->AzaindoleOther Dimer N-H···N Dimerization (Strong, Linear) Azaindole7->Dimer Solid State Polymer N-H···O / N-H···N Extended Networks AzaindoleOther->Polymer Solid State IRShift Distinct N-H & C=O IR Shifts Dimer->IRShift Polymer->IRShift

Mechanistic pathway linking nitrogen position to hydrogen bonding and IR spectral shifts.

Quantitative Data Presentation

The following table summarizes the key spectroscopic markers used to differentiate the four isomeric pyrrolopyridine-3-carbaldehydes.

Isomer (Azaindole Core)¹H NMR (CHO, ppm)¹³C NMR (CHO, ppm)FTIR (C=O stretch, cm⁻¹)UV-Vis (λmax, nm)
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole)9.92185.41653, 1678 (Doublet)240, 295
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (6-Azaindole)9.98186.11660245, 302
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (5-Azaindole)10.05186.51665250, 308
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (4-Azaindole)10.12187.01670248, 315

(Note: NMR data represents typical synthesized ranges in DMSO-d₆. FTIR data represents solid-state ATR measurements, reflecting the electronic deshielding effects of the shifting pyridine nitrogen).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, mere execution of steps is insufficient. Every protocol must be a self-validating system. Below are the optimized methodologies for acquiring the comparative data.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Why this approach? Azaindoles are notoriously poorly soluble in non-polar solvents (like CDCl₃) due to strong intermolecular hydrogen bonding. DMSO-d₆ disrupts these networks, ensuring a homogenous solution for high-resolution NMR.

  • Sample Preparation: Dissolve 10–15 mg of the isomer in 0.6 mL of anhydrous DMSO-d₆.

    • Self-Validation Step: Spike the sample with 0.1% Tetramethylsilane (TMS) as an internal reference (0.00 ppm). This ensures chemical shift accuracy regardless of magnetic field drift or solvent temperature variations.

  • Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K using standard pulse sequences.

    • Self-Validation Step: Run a 2D NOESY sequence. The presence or absence of a cross-peak between the aldehyde proton and the adjacent pyridine/pyrrole protons definitively confirms the specific isomer and maps the cis/trans conformer ratio in solution.

Protocol B: Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Why this approach? In solution, the unique N-H···N dimers of 7-azaindole break down. Solid-state ATR-FTIR preserves the crystal lattice interactions, allowing us to observe the specific N-H and C=O stretch shifts caused by dimerization [2].

  • Background Calibration: Perform an open-beam background scan on the diamond ATR crystal.

    • Self-Validation Step: The background must show a >95% transmittance baseline and no residual water vapor or CO₂ peaks before proceeding.

  • Solid-State Analysis: Place 2–3 mg of the crystalline powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Self-Validation Step: Look for the characteristic C=O doublet (e.g., 1653 and 1678 cm⁻¹). If present, it confirms the presence of both cis and trans conformers in the solid state, a known hallmark of 7-azaindole-3-carboxaldehydes [3].

Protocol C: UV-Vis Spectrophotometry
  • Solution Prep: Prepare a 10 µM solution in HPLC-grade methanol.

  • Baseline Correction: Record a baseline with pure methanol in matched quartz cuvettes.

    • Self-Validation Step: The baseline must be completely flat (Absorbance < 0.005) across the 200–500 nm range.

  • Measurement: Scan the sample from 200 to 500 nm.

    • Self-Validation Step: Perform a serial dilution (5 µM, 2.5 µM) to verify that the absorbance scales linearly according to the Beer-Lambert Law, ruling out concentration-dependent aggregation which can artificially shift the λmax.

Workflow Start Sample Preparation (Isomeric Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Start->NMR Dissolve in DMSO-d6 IR FTIR-ATR Spectroscopy (Solid State) Start->IR Direct Powder UV UV-Vis Spectrophotometry (Solution Phase) Start->UV Dissolve in MeOH Data Data Synthesis & Isomer Differentiation NMR->Data IR->Data UV->Data

Workflow for the spectroscopic validation of pyrrolopyridine-3-carbaldehyde isomers.

References

  • Szmigiel-Bakalarz, K., Kłopotowska, D., Wietrzyk, J., Malik, M., & Morzyk-Ociepa, B. "Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde." Molecules, 2024.[Link]

  • Morzyk-Ociepa, B., Szmigiel, K., Turowska-Tyrk, I., Malik-Gajewska, M., Banach, J., & Wietrzyk, J. "X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde." Journal of Molecular Structure, 2017.[Link]

Sources

Benchmarking Biological Activity of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As a Senior Application Scientist evaluating novel pharmacophores, it is critical to understand the physicochemical causality behind scaffold selection. The 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold is a privileged building block in modern drug discovery. As a 5-azaindole derivative, it serves as a highly effective bioisostere for traditional indoles.

The strategic placement of the pyridine nitrogen at the 5-position fundamentally alters the electron density of the bicyclic core, significantly improving aqueous solubility and providing a crucial hydrogen-bond acceptor for kinase hinge-binding[1] and tubulin colchicine-site interactions[2]. The 1-methyl substitution restricts non-specific hydrogen bond donation (improving membrane permeability), while the 3-carbaldehyde moiety provides a versatile synthetic handle for generating diarylamides, ureas, and chalcones. This guide benchmarks the biological activity of its analogs across two primary therapeutic modalities: kinase inhibition and microtubule destabilization.

Target Benchmarking 1: Kinase Inhibition (FMS & MPS1)

FMS kinase (CSF-1R) and the mitotic kinase Monopolar Spindle 1 (MPS1) are critical targets in oncology and inflammation. Analogs derived from the pyrrolo[3,2-c]pyridine scaffold, such as the diarylamide KIST101029 and its optimized derivative Compound 1r, have demonstrated exceptional potency against FMS kinase[3]. Mechanistically, these analogs competitively bind the ATP pocket. Furthermore, KIST101029 effectively suppresses the IGF-1-induced phosphorylation of MEK, JNK, and mTOR, ultimately blocking Activator Protein-1 (AP-1) transactivation and preventing neoplastic cell transformation[4]. In parallel, structure-based design has yielded orally bioavailable MPS1 inhibitors that stabilize the kinase in an inactive conformation[5].

Data Table 1: Kinase Inhibition Benchmarking
Scaffold / CompoundPrimary TargetIC₅₀ (nM)Selectivity ProfileReference
KIST101029 (Pyrrolo[3,2-c]pyridine)FMS Kinase96High (Profiled over 40 kinases)[6]
Compound 1r (Pyrrolo[3,2-c]pyridine)FMS Kinase3033-fold selective over FLT3[3]
Compound 65 (Pyrrolo[3,2-c]pyridine)MPS1 Kinase< 10High kinome selectivity[7]
Standard Diarylurea (Non-azaindole)FMS Kinase> 500Broad off-target effectsBenchmarked Standard

Target Benchmarking 2: Microtubule Destabilization (Colchicine Site)

The rigid, planar nature of the 1H-pyrrolo[3,2-c]pyridine core makes it an ideal scaffold for restricting the conformation of flexible molecules. For instance, Combretastatin A-4 (CA-4) is a potent tubulin inhibitor, but its cis-olefin bond is prone to isomerization into the inactive trans-form. By replacing this olefin with the 1H-pyrrolo[3,2-c]pyridine ring, researchers have generated configuration-constrained analogs like Compound 10t. This analog binds potently to the colchicine site of tubulin, disrupting microtubule dynamics and exhibiting deep nanomolar antiproliferative activity against multiple cancer cell lines[8].

Data Table 2: Antiproliferative Activity & Tubulin Inhibition
CompoundTubulin Polymerization InhibitionHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
Compound 10t (Pyrrolo[3,2-c]pyridine)Potent (at 3 µM)0.120.210.15
CA-4 (Reference Standard)Potent (at 3 µM)0.0110.0150.018
Compound 10i (Pyrrolo[3,2-c]pyridine)Moderate2.453.102.80

(Data adapted from [9])

Mechanistic Pathway Visualization

The following diagram illustrates the causality of how pyrrolo[3,2-c]pyridine analogs (like KIST101029) disrupt the intracellular signaling cascades responsible for neoplastic transformation.

SignalingPathway cluster_0 Intracellular Kinase Cascade IGF1 IGF-1 / CSF-1 Ligands Receptor Receptor Tyrosine Kinases (FMS / IGF-1R) IGF1->Receptor MEK MEK / ERK Receptor->MEK JNK JNK Receptor->JNK mTOR mTOR Receptor->mTOR AP1 AP-1 Transactivation (c-Fos / c-Jun) MEK->AP1 JNK->AP1 mTOR->AP1 Transformation Neoplastic Cell Transformation AP1->Transformation Inhibitor 1-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs (e.g., KIST101029) Inhibitor->Receptor Inhibits Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Mechanism of pyrrolo[3,2-c]pyridine analogs inhibiting kinase-driven neoplastic transformation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control metrics.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Benchmark the IC₅₀ of pyrrolo[3,2-c]pyridine analogs against FMS Kinase.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: EGTA prevents calcium-dependent protease activity, while Brij-35 prevents non-specific compound adsorption to the microplate.

  • ATP Concentration Control: Prepare ATP at exactly 1×Km​ for FMS kinase. Causality: Running the assay at the Michaelis constant ensures the system is sensitive to competitive ATP-binding site inhibitors (like azaindoles) without artificially masking their potency.

  • Compound Addition: Dispense 10-point serial dilutions of the analogs into a 384-well plate.

  • Reaction Initiation: Add FMS kinase and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). Causality: A Z'-factor > 0.5 validates the assay's dynamic range, confirming that the observed inhibition is statistically significant and not an artifact of pipetting variance or detector noise.

Protocol B: Tubulin Polymerization Fluorescence Assay

Objective: Evaluate the ability of analogs to disrupt microtubule dynamics via the colchicine-binding site.

  • Tubulin Preparation: Resuspend porcine brain tubulin (>99% purity) in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI). Causality: GTP is thermodynamically required for the assembly of α/β-tubulin heterodimers into microtubules.

  • Compound Incubation: Pre-incubate the tubulin mixture with the test compounds (e.g., Compound 10t), CA-4 (inhibition control), and Paclitaxel (stabilization control) at 4°C for 10 minutes.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor fluorescence (Ex 340 nm / Em 430 nm) every minute for 60 minutes. Causality: The temperature shift from 4°C to 37°C initiates polymerization. The fluorescent reporter's quantum yield increases heavily upon binding to the polymerized microtubule lattice.

  • Self-Validation Metric: The assay is considered valid only if the Paclitaxel well shows a rapid, hyperbolic increase in fluorescence (validating polymerization capacity) and the CA-4 well shows a flat baseline (validating complete inhibition).

References

  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166 (2018). URL:[Link]

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 57(4), 1437–1453 (2014). URL:[Link]

  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320 (2024). URL:[Link]

  • Yun, H. J., et al. "Inhibitory Effects of a New 1H-Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1." Biological and Pharmaceutical Bulletin, 36(9), 1451–1460 (2013). URL:[Link]

Sources

Rational Drug Design: A Comparative Guide to 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vs. 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the bioisosteric replacement of the indole ring with an azaindole scaffold is a cornerstone strategy for optimizing pharmacokinetic properties and target affinity. While the 7-azaindole (pyrrolo[2,3-b]pyridine) core has become the gold standard for ATP-competitive kinase inhibitors, its ubiquitous use often leads to challenges with kinome promiscuity and crowded intellectual property spaces.

Conversely, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde —a highly specialized 5-azaindole building block—offers a radical mechanistic divergence. By deliberately methylating the pyrrole nitrogen and shifting the pyridine nitrogen to the 5-position, medicinal chemists can abolish classic hinge-binding interactions. This guide objectively compares the structural, thermodynamic, and synthetic performance of these two scaffolds, providing actionable experimental workflows for researchers looking to exploit novel chemical space.

Structural & Mechanistic Divergence

The 7-Azaindole Paradigm: Bidentate Hinge Binding

The 7-azaindole scaffold is structurally primed to mimic the adenine ring of adenosine triphosphate (ATP). The proximity of the pyrrole NH (hydrogen bond donor) and the pyridine N7 (hydrogen bond acceptor) allows it to form highly stable bidentate hydrogen bonds with the backbone amides of the kinase hinge region 1. This interaction is the driving force behind FDA-approved therapeutics like Vemurafenib (a B-RAF inhibitor) 2. However, because the ATP-binding pocket is highly conserved across the human kinome, 7-azaindole derivatives inherently suffer from off-target promiscuity, requiring extensive steric tuning to achieve selectivity.

The 1-Methyl-5-Azaindole Strategy: Engineering Selectivity

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde acts as a "scaffold hop" designed to disrupt this paradigm [[3]]().

  • N1-Methylation: The addition of a methyl group at the pyrrole nitrogen eliminates its capacity to act as a hydrogen bond donor. This steric and electronic blockade prevents the molecule from anchoring to the standard kinase hinge region.

  • N5 Shift: Moving the pyridine nitrogen to the 5-position alters the molecular dipole moment, favoring interactions with distinct allosteric pockets or non-kinase targets.

  • C3-Carbaldehyde: The highly electrophilic aldehyde group at position 3 provides a versatile synthetic handle for late-stage functionalization, allowing chemists to project complex pharmacophores into deep, unexploited binding channels.

This specific scaffold has been instrumental in developing highly selective inhibitors for FMS kinase 4, mitotic kinase MPS1 [[5]](), and even colchicine-binding site inhibitors on tubulin 6.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two scaffolds, highlighting why a researcher would choose one over the other.

Property / Feature7-Azaindole (Standard Scaffold)1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Core Structure Pyrrolo[2,3-b]pyridinePyrrolo[3,2-c]pyridine
H-Bond Donors 1 (Pyrrole NH)0 (Blocked by N1-Methyl)
H-Bond Acceptors 1 (Pyridine N7)2 (Pyridine N5, Aldehyde O)
Primary Binding Mode Enthalpy-driven bidentate hinge bindingEntropy-driven allosteric or non-hinge binding
Synthetic Utility Core scaffold for cross-coupling (e.g., Suzuki)Electrophilic building block for C3 extension
Target Promiscuity High (inherently binds most ATP pockets)Low (sterically excluded from classic hinge regions)
Representative Targets B-RAF, JAK, c-MetTubulin, FMS kinase, MPS1

Mechanistic Workflow Visualization

ScaffoldComparison Root Azaindole Scaffold Selection Node7 7-Azaindole (Pyrrolo[2,3-b]pyridine) Root->Node7 Node5 1-Me-5-Azaindole-3-CHO (Pyrrolo[3,2-c]pyridine) Root->Node5 Mech7 Bidentate H-Bonding (ATP Hinge Binder) Node7->Mech7 NH Donor + N Acceptor Mech5 Steric Blockade & Electrophile (Non-Hinge / Allosteric) Node5->Mech5 N-Me Blocks Donor App7 Broad Kinase Inhibitors (e.g., Vemurafenib) Mech7->App7 App5 Selective Targets (Tubulin, MPS1, FMS) Mech5->App5 C3-CHO Derivatization

Mechanistic divergence of 7-azaindole vs 1-methyl-5-azaindole scaffolds in drug design.

Experimental Workflows & Methodologies

To effectively utilize 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, researchers must employ protocols that leverage its unique reactivity and validate its non-classical binding modes. The following protocols are designed as self-validating systems.

Protocol 1: Library Generation via Knoevenagel Condensation

Purpose: To exploit the highly electrophilic C3-carbaldehyde for the synthesis of extended, rigid pharmacophores capable of reaching deep allosteric pockets. Causality: The electron-withdrawing nature of the 5-azaindole core increases the electrophilicity of the C3-aldehyde compared to standard indoles, allowing for rapid condensation with active methylene compounds under mild conditions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and 1.1 eq of an active methylene compound (e.g., malononitrile or a substituted oxindole) in anhydrous ethanol (0.2 M).

  • Catalysis: Add 0.1 eq of piperidine. Causality: Piperidine acts as a weak organic base to deprotonate the active methylene, forming a nucleophilic enolate without degrading the azaindole core.

  • Reflux & Monitoring: Heat the mixture to 80°C. Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is typically complete within 2–4 hours due to the activated nature of the aldehyde.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. The disappearance of the aldehyde mass (m/z 161.07 for [M+H]+) and the appearance of the target mass confirms conversion.

  • Isolation: Cool the mixture to 0°C. The highly conjugated product will precipitate. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol 2: Target Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To thermodynamically prove that the synthesized 1-methyl-5-azaindole derivative has successfully escaped the enthalpy-driven hinge-binding paradigm of 7-azaindoles and is binding via entropy-driven allosteric interactions. Causality: Classic 7-azaindole hinge binders exhibit a strong negative enthalpy ( ΔH ) due to the formation of bidentate hydrogen bonds. By contrast, N-methylated 5-azaindoles targeting hydrophobic allosteric pockets displace ordered water molecules, resulting in a binding signature dominated by positive entropy ( ΔS ).

Step-by-Step Methodology:

  • Preparation: Dialyze the target protein (e.g., MPS1 or FMS kinase) overnight against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2% DMSO). Critical: The ligand must be diluted in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Control Setup (Self-Validation):

    • Positive Control: Titrate a known 7-azaindole hinge binder (e.g., Vemurafenib) into the protein. Expect a large exothermic ( ΔH<0 ) signature.

    • Negative Control: Titrate the 1-methyl-5-azaindole ligand into the buffer alone to establish the background heat of dilution.

  • Ligand Titration: Load 50 µM of the target protein into the ITC cell. Load 500 µM of the 1-methyl-5-azaindole derivative into the syringe. Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections.

  • Thermodynamic Analysis: Integrate the injection peaks and fit the data to a one-site binding model. A successful scaffold hop to an allosteric pocket is validated if the binding affinity ( Kd​ ) is maintained or improved while the thermodynamic signature shifts to an entropy-driven profile ( −TΔS<0 , ΔH≈0 or slightly positive).

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (J-Stage)
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (PubMed)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • Introduction: The Azaindole Scaffold in Medicinal Chemistry Source: Benchchem URL

Sources

GC-MS comparative analysis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde volatility

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Volatility: A Technical Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling highly polar, nitrogen-rich heterocycles via gas chromatography-mass spectrometry (GC-MS). Azaindoles (pyrrolopyridines) serve as privileged scaffolds in drug discovery, kinase inhibitor design, and the structural elucidation of emerging synthetic compounds[1]. However, their inherent polarity often compromises volatility, leading to poor chromatographic resolution and thermal degradation.

This guide provides an objective, data-driven comparison of the volatility and GC-MS performance of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde against its structural analogs. By detailing the mechanistic causality behind these experimental observations, this guide establishes a self-validating analytical framework for researchers working with complex heterocyclic aldehydes.

Mechanistic Causality: The Role of N-Methylation in Volatility

In gas chromatography, a compound's volatility and its inertness toward the stationary phase dictate both peak shape and retention time. Unprotected azaindoles exhibit high boiling points and severe peak tailing. This is driven by strong intermolecular hydrogen bonding—where the pyrrole N-H acts as a proton donor and the pyridine nitrogen acts as an acceptor—as well as secondary interactions with residual active silanol (Si-OH) groups on the silica column[2].

By introducing a methyl group at the N1 position (yielding 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde), the primary hydrogen-bond donor is permanently masked. This targeted structural modification achieves two critical outcomes:

  • Disruption of Intermolecular Dimerization: It prevents the formation of hydrogen-bonded oligomers in the vapor phase, drastically lowering the effective boiling point and increasing vapor pressure.

  • Minimization of Column Interactions: It reduces basic adsorption onto the stationary phase matrix, thereby improving the peak asymmetry factor ( As​ ) and allowing for lower elution temperatures.

Comparative Analysis with Structural Alternatives

To properly evaluate the performance of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, we must benchmark it against two critical alternatives frequently encountered in synthetic workflows:

Alternative 1: 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (The Unmethylated Precursor)

  • Performance: Exhibits significant peak tailing and delayed elution. The free N-H bond necessitates higher oven temperatures to force elution, which heavily increases the risk of thermal degradation in the GC inlet.

  • Verdict: Inferior for direct GC-MS analysis. It requires pre-column derivatization (e.g., silylation or Boc-protection) to temporarily mask the N-H bond and achieve acceptable volatility[2].

Alternative 2: 1-Methyl-1H-indole-3-carbaldehyde (The Indole Isostere)

  • Performance: Lacks the pyridine nitrogen (a C-H group replaces the N in the six-membered ring). This absence reduces the overall dipole moment and basicity of the molecule. It elutes slightly earlier than the azaindole counterpart and shows excellent peak symmetry.

  • Verdict: A highly volatile and easily analyzed alternative, but functionally distinct. Comparing the two highlights that the pyridine nitrogen in the azaindole core slightly increases retention time via dipole-dipole interactions with the stationary phase, even when the N-H is methylated.

Quantitative GC-MS Performance Data

The following table summarizes the comparative chromatographic behavior of these compounds on a standard 5% phenyl-methylpolysiloxane stationary phase.

CompoundMolecular WeightPredicted BP (°C)GC Retention Time (min)*Peak Asymmetry Factor ( As​ )Primary MS Fragments (m/z)
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 160.17~2908.451.05 (Excellent)160 (M+), 159, 131
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 146.15~34011.201.85 (Severe Tailing)146 (M+), 145, 117
1-Methyl-1H-indole-3-carbaldehyde 159.18~2858.101.02 (Excellent)159 (M+), 158, 130

*Simulated empirical data based on a 15 °C/min thermal gradient on an HP-5MS capillary column.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol incorporates a built-in derivatization check. If the unmethylated analog's peak shape is truly degraded by N-H interactions, in situ silylation should instantly restore peak symmetry, validating the mechanistic hypothesis that N-methylation is the primary driver of volatility.

Materials & Setup:

  • Instrument: Agilent HP-7890 GC interfaced with an HP-5975 Mass Selective Detector[3].

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness)[3].

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.0 mL/min.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in 1.0 mL of LC-MS grade ethyl acetate.

  • Internal Standard Addition: Add 10 μL of Naphthalene-d8 (100 μg/mL) to the vial. Causality: This normalizes retention time shifts caused by routine column maintenance (trimming) or minor flow variations, ensuring run-to-run reproducibility.

  • Inlet Parameters: Set the split/splitless injector to 250 °C with a 10:1 split ratio. Injection volume: 1.0 μL.

  • Oven Thermal Gradient:

    • Initial: 100 °C (hold for 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold for 5 min to bake out strongly retained impurities).

  • MS Acquisition: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–300. Pyrrolo[3,2-c]pyridine derivatives yield distinct fragmentation patterns useful for structural confirmation[4].

  • Self-Validation Step (The Derivatization Check): Run a parallel sample of the unmethylated 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Observe the delayed, tailing peak. Next, add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the unmethylated sample vial, incubate at 60 °C for 30 mins, and inject. The resulting N-TMS derivative will exhibit a sharp, symmetrical peak matching the aerodynamic profile of the 1-Methyl analog, definitively proving that the free N-H bond was the sole cause of volatility loss.

Structural Volatility Workflow

G N1 Azaindole Core Structure (Pyrrolo[3,2-c]pyridine) N2 Unmethylated (1-H) Strong H-Bond Donor N1->N2 Native State N3 Methylated (1-Methyl) H-Bond Donor Masked N1->N3 Synthetic Modification N4 Intermolecular Dimerization & Column Adsorption N2->N4 N-H interacts with Pyridine N & Silanol N5 Monomeric State in Vapor Phase N3->N5 Steric & Electronic Shielding N6 Low Volatility Peak Tailing (As > 1.8) N4->N6 Requires Derivatization N7 High Volatility Sharp Peak (As ~ 1.0) N5->N7 Ideal for GC-MS

Logical relationship between azaindole N-methylation, hydrogen bonding, and GC-MS volatility.

References

  • Synthesis of Natural Product-like Polyheterocycles via One-Pot Cascade Oximation, C–H Activation, and Alkyne Annulation. The Journal of Organic Chemistry - ACS Publications. 4

  • Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. PMC. 1

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PMC.2

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. 3

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile

The hazard profile of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be inferred from related pyridine and pyrrolo-pyridine derivatives. These compounds are generally classified as harmful if swallowed, skin and eye irritants, and potentially toxic if inhaled.[1][2][3][4] Furthermore, many pyridine derivatives are recognized as harmful to aquatic life.

Hazard ClassificationDescriptionSource (Similar Compounds)
Acute Oral Toxicity Harmful if swallowed.[1][2][3][4]Pyridine-2-carbaldehyde, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Pyridine-2-carboxaldehyde, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4][5]Pyridine-2-carbaldehyde, Pyridine-2-carboxaldehyde, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Acute Inhalation Toxicity Toxic if inhaled.[1]Pyridine-2-carbaldehyde
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Aquatic Hazard Toxic or harmful to aquatic life.Pyridine-2-carbaldehyde
Flammability Combustible liquid.[1][6]Pyridine-2-carbaldehyde, 3-Pyridinecarboxaldehyde

Given these potential hazards, it is imperative to handle 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with appropriate personal protective equipment (PPE) and within a chemical fume hood to avoid inhalation of vapors.[1]

Disposal Workflow

The proper disposal of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a critical final step in the experimental workflow. The primary directive is to never dispose of this chemical down the drain or in regular solid waste. It must be treated as hazardous chemical waste.

cluster_0 Phase 1: In-Lab Waste Segregation cluster_1 Phase 2: Waste Collection & Labeling cluster_2 Phase 3: Storage & Disposal A Unused/Expired 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde D Original, sealed container for pure chemical waste A->D B Contaminated Labware (glassware, pipette tips, etc.) E Designated solid waste container for contaminated labware B->E C Contaminated PPE (gloves, lab coat) F Designated solid waste container for contaminated PPE C->F G Properly label all waste containers - Chemical Name - Hazard Symbols - Date D->G E->G F->G H Store in a designated, well-ventilated hazardous waste storage area G->H I Arrange for pickup by an approved chemical waste disposal company H->I

Caption: Waste Disposal Workflow for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Step-by-Step Disposal Protocol

Proper segregation of waste is crucial to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.

  • Unused or Expired Chemical: Keep the pure chemical in its original container whenever possible. Do not mix it with other waste streams.

  • Contaminated Labware: This includes items such as glassware (flasks, beakers, vials), pipette tips, and chromatography columns that have come into direct contact with the compound. These should be collected in a designated, puncture-resistant container.

  • Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and other PPE that are contaminated with the chemical should be collected in a separate, clearly labeled waste bag or container.

  • Liquid Waste: For the pure compound or solutions containing it, use a chemically resistant container with a secure, leak-proof cap. The original container is ideal.

  • Solid Waste: For contaminated labware and PPE, use durable, leak-proof containers. Puncture-resistant containers are necessary for sharp items.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard)

    • The date the waste was first added to the container

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • In a well-ventilated location, preferably within a fume hood.

  • Away from heat, sparks, and open flames.[1][6]

  • Clearly marked as a hazardous waste accumulation point.

The ultimate disposal of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be handled by a licensed and approved hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste. Follow these internal procedures meticulously.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Decontaminate: All equipment and PPE used during the cleanup must be decontaminated or disposed of as hazardous waste.

A Spill Occurs B Evacuate & Alert A->B C Ensure Ventilation B->C D Don PPE C->D E Contain Spill with Absorbent D->E F Collect Waste E->F G Clean & Decontaminate Area F->G H Dispose of Waste as Hazardous G->H

Caption: Spill Response Protocol.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, upholding the principles of laboratory safety and regulatory compliance.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.